Product packaging for 3-Phenylisonicotinic acid(Cat. No.:CAS No. 104096-15-3)

3-Phenylisonicotinic acid

Cat. No.: B020447
CAS No.: 104096-15-3
M. Wt: 199.2 g/mol
InChI Key: SCKFWWNHOUWPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylisonicotinic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B020447 3-Phenylisonicotinic acid CAS No. 104096-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKFWWNHOUWPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376588
Record name 3-phenylpyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104096-15-3
Record name 3-phenylpyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Phenylisonicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylisonicotinic acid, also known as 3-phenylpyridine-4-carboxylic acid, is a heterocyclic compound featuring a phenyl group substituted on the pyridine ring of isonicotinic acid.[1][2] As a derivative of isonicotinic acid, a scaffold of significant interest in medicinal chemistry, this compound holds potential as a building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its unique structural combination of a pyridine carboxylic acid and a biphenyl-like motif suggests possible applications in the development of nicotinic receptor modulators, anti-inflammatory agents, and compounds with activity in the central nervous system.[1] This document provides a technical overview of the known chemical properties, structure, and a detailed plausible synthesis protocol for this compound.

Chemical Properties and Structure

The structural and physical properties of this compound are summarized below. While experimental data for some properties are limited, predicted values based on computational models are also provided to offer a more complete profile.

PropertyValueSource
IUPAC Name 3-Phenylpyridine-4-carboxylic acidN/A
Synonyms This compound[1][2]
CAS Number 104096-15-3[1][2]
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [1]
Melting Point 227-229 °C[3][4]
Boiling Point (Predicted) 431.8 ± 25.0 °C[3][4]
Density (Predicted) 1.241 ± 0.06 g/cm³[3][4]
Solubility DMSO (Slightly), Methanol (Slightly)[3]
pKa (Predicted) 1.21 ± 0.10N/A
Structural Identifiers
SMILES c1ccc(cc1)c1cnccc1C(=O)O
InChI InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15)

Experimental Protocols

Plausible Synthesis of this compound via Suzuki-Miyaura Coupling

The proposed reaction involves the coupling of a suitable halo-isonicotinic acid (e.g., 3-bromoisonicotinic acid) with phenylboronic acid in the presence of a palladium catalyst and a base.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 3-Bromoisonicotinic_acid 3-Bromoisonicotinic acid Reaction Suzuki-Miyaura Coupling 3-Bromoisonicotinic_acid->Reaction Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent DME/H₂O Solvent->Reaction Product This compound Reaction->Product

Plausible synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoisonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and wash with an organic solvent such as ethyl acetate to remove non-polar impurities.

    • Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of a suitable organic solvent (e.g., diethyl ether) to remove any remaining impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity

While specific studies detailing the biological activity of this compound are not extensively documented in the public domain, the broader class of isonicotinic acid derivatives is well-known for a wide range of pharmacological effects. Isonicotinic acid itself is a precursor to the antituberculosis drug isoniazid.[5] The introduction of a phenyl group at the 3-position may modulate the biological activity, potentially leading to compounds with novel therapeutic properties. Further research is warranted to explore the potential antimicrobial, anti-inflammatory, or other biological activities of this specific compound.

Visualization of Logical Relationships

The following diagram illustrates the logical workflow for the characterization of a synthesized batch of this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment Physical_Properties Physical Property Measurement Purification->Physical_Properties NMR NMR (¹H, ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Biological_Screening Biological Activity Screening (Optional) Purity_Assessment->Biological_Screening

Workflow for characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Phenylisonicotinic Acid from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 3-phenylisonicotinic acid, a valuable building block in pharmaceutical and materials science, starting from pyridine. This document details the core synthetic strategies, provides comparative data for key transformations, outlines detailed experimental protocols, and includes visual representations of the reaction pathways and workflows.

Introduction

This compound is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science. Its synthesis typically involves a two-stage process: the formation of the 3-phenylpyridine core, followed by the introduction of a carboxylic acid group at the 4-position. This guide will explore the most prevalent and effective methodologies for achieving this transformation, with a focus on palladium-catalyzed cross-coupling reactions for the C-C bond formation and subsequent functionalization strategies for the introduction of the carboxyl group.

Synthesis of the 3-Phenylpyridine Intermediate

The initial and crucial step in the synthesis of this compound is the formation of 3-phenylpyridine. This is most commonly achieved through the cross-coupling of a 3-halopyridine with a phenylating agent. The synthesis of the requisite 3-halopyridine, typically 3-bromopyridine, from pyridine is a well-established process.

Preparation of 3-Bromopyridine from Pyridine

A common method for the bromination of pyridine to afford 3-bromopyridine involves the use of bromine in the presence of a strong acid.

Experimental Protocol: Bromination of Pyridine

  • Materials: Pyridine, Bromine, 90-95% Sulfuric Acid, 6N Sodium Hydroxide, Organic Solvent (e.g., petroleum ether), Anhydrous Sodium Sulfate.

  • Procedure:

    • At 0°C, slowly add bromine (e.g., 50 mmol) to a solution of pyridine (e.g., 185 mmol) in 90-95% sulfuric acid.

    • Heat the reaction mixture to 130-140°C for 8 hours.

    • After cooling, pour the mixture into ice water and neutralize to a pH of 8 with 6N sodium hydroxide.

    • Extract the aqueous layer with an organic solvent (e.g., petroleum ether, 3 x 60 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 3-bromopyridine.

Palladium-Catalyzed Cross-Coupling Reactions for 3-Phenylpyridine Synthesis

The formation of the C-C bond between the pyridine ring and the phenyl group is efficiently accomplished using palladium-catalyzed cross-coupling reactions. The most prominent methods are the Suzuki-Miyaura, Negishi, and Stille couplings.

Table 1: Comparison of Cross-Coupling Reactions for 3-Phenylpyridine Synthesis

ReactionPhenylating AgentCatalystBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DMF80 - 11085 - 98
Negishi Phenylzinc chloridePd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂Not requiredTHF, DMFRoom Temp - 8080 - 95+
Stille PhenyltributylstannanePd(PPh₃)₄, PdCl₂(PPh₃)₂Not requiredToluene, DMF, Dioxane80 - 11075 - 95

Diagram 1: Synthesis of 3-Phenylpyridine from 3-Bromopyridine

G Pyridine Pyridine 3-Bromopyridine 3-Bromopyridine Pyridine->3-Bromopyridine Br₂, H₂SO₄ 3-Phenylpyridine 3-Phenylpyridine 3-Bromopyridine->3-Phenylpyridine Cross-Coupling G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: 3-Bromopyridine Phenylboronic acid K₂CO₃ B Add Solvents: Dioxane/H₂O A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Heat to 80-100°C C->D E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Column Chromatography F->G G A 3-Phenylpyridine B Direct C-H Carboxylation A->B CO₂, Catalyst C Cyanation A->C D Methylation A->D E This compound B->E F 4-Cyano-3-phenylpyridine C->F G 3-Phenyl-4-methylpyridine D->G H Hydrolysis F->H I Oxidation G->I H->E I->E

Solubility and stability of 3-Phenylisonicotinic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 3-Phenylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic compound with significant potential in pharmaceutical and materials science. A thorough understanding of its solubility and stability is paramount for its effective application, from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and under different environmental conditions. It includes detailed experimental protocols for determining these properties and presents data in a structured format to aid in research and development.

Introduction

This compound, an aromatic carboxylic acid, possesses a unique molecular structure that influences its physicochemical properties. Its solubility in different solvent systems is a critical parameter for processes such as reaction chemistry, crystallization, and formulation development. Similarly, its stability under various stress factors, including temperature, pH, and light, dictates its shelf-life and the reliability of its performance in final products. This guide aims to provide a detailed technical resource for professionals working with this compound.

Solubility of this compound

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by the polarity of the solvent, temperature, and the presence of other solutes.

Expected Solubility Profile
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected, enhanced by the ability to form hydrogen bonds with the solvent. Solubility in water is likely to be pH-dependent, increasing significantly at higher pH values due to the deprotonation of the carboxylic acid.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated due to dipole-dipole interactions.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected as the nonpolar solvent cannot effectively solvate the polar carboxylic acid group.

Quantitative Solubility Data (Illustrative)

The following tables provide an illustrative structure for presenting quantitative solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water (pH 7.0)80.1Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Methanol32.7Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)36.7Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined
Hexane1.9Data to be determinedData to be determined

Table 2: Effect of Temperature on the Solubility of this compound in Ethanol

Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
10Data to be determinedData to be determined
25Data to be determinedData to be determined
40Data to be determinedData to be determined
60Data to be determinedData to be determined

Stability of this compound

Stability testing is crucial for determining how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[][5]

Factors Affecting Stability

The primary factors that can affect the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The compound may be susceptible to hydrolysis or other pH-dependent degradation pathways.[6]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[7]

  • Oxidation: The presence of oxidizing agents can lead to chemical degradation.

Stability Profile (Illustrative)

The following table outlines a typical structure for presenting stability data.

Table 3: Summary of Stability Testing for this compound

ConditionDurationObservationsAssay (%)Degradation Products (%)
Long-Term
25°C ± 2°C / 60% RH ± 5% RH12 monthsData to be determinedData to be determinedData to be determined
Intermediate
30°C ± 2°C / 65% RH ± 5% RH6 monthsData to be determinedData to be determinedData to be determined
Accelerated
40°C ± 2°C / 75% RH ± 5% RH6 monthsData to be determinedData to be determinedData to be determined
Stress Testing
60°C1 monthData to be determinedData to be determinedData to be determined
Acid Hydrolysis (0.1 N HCl)24 hoursData to be determinedData to be determinedData to be determined
Base Hydrolysis (0.1 N NaOH)24 hoursData to be determinedData to be determinedData to be determined
Oxidation (3% H₂O₂)24 hoursData to be determinedData to be determinedData to be determined
Photostability (ICH Q1B)-Data to be determinedData to be determinedData to be determined

Experimental Protocols

Solubility Determination

A common and reliable method for determining solubility is the isothermal shake-flask method .

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Conical flasks with stoppers

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a conical flask.

  • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the solution for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the bath temperature.

  • Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.

  • Accurately dilute the filtrate with the same solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the original solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to solvent B Place in shaker bath A->B C Agitate for 24-48h B->C D Settle for >2h C->D E Withdraw supernatant D->E F Filter (0.45 µm) E->F G Dilute F->G H Quantify (HPLC/UV) G->H I Calculate Solubility H->I

Caption: Workflow for Solubility Determination by Isothermal Shake-Flask Method.

Stability Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[8][9]

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

  • This compound (pure solid)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate container closure systems

  • Acids, bases, and oxidizing agents for forced degradation studies

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

1. Long-Term, Intermediate, and Accelerated Stability Studies: a. Pack samples of this compound in the proposed container closure system. b. Place the samples in stability chambers set to the conditions specified in Table 3. c. Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies). d. Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

2. Forced Degradation (Stress) Studies: a. Acid and Base Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and 0.1 N NaOH, respectively. Heat the solutions (e.g., at 60°C) for a defined period, then neutralize and analyze. b. Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time, then analyze. c. Thermal Degradation: Expose the solid compound to high temperatures (e.g., 60°C or higher) and analyze at appropriate time points. d. Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples, including a dark control.

G cluster_studies Stability Studies cluster_forced Forced Degradation Conditions A Long-Term (25°C/60% RH) H Sample Analysis (Stability-Indicating Method) A->H B Accelerated (40°C/75% RH) B->H C Forced Degradation D Acid/Base Hydrolysis C->D E Oxidation C->E F Thermal C->F G Photolytic C->G D->H E->H F->H G->H I Data Evaluation (Shelf-life determination) H->I

Caption: Logical Flow of a Comprehensive Stability Study.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is pending publication, the outlined protocols and expected trends based on analogous structures offer a solid foundation for researchers, scientists, and drug development professionals. The systematic approach to determining these critical physicochemical properties is essential for the successful development and application of this compound in its intended fields. The use of standardized methodologies, such as those described, will ensure the generation of reliable and reproducible data, facilitating regulatory submissions and product development.

References

In Silico Prediction of 3-Phenylisonicotinic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 3-Phenylisonicotinic acid. Given the limited experimental data on this specific molecule, this document outlines a systematic approach leveraging established computational drug discovery methodologies to hypothesize and evaluate its potential therapeutic applications. The guide details a workflow encompassing target identification, molecular docking, ADMET prediction, and culminates in protocols for experimental validation. All computational and experimental procedures are described to provide researchers, scientists, and drug development professionals with a practical guide for initiating preclinical investigations of this compound and its analogs.

Introduction

This compound is a heterocyclic carboxylic acid with a chemical structure suggestive of potential biological activity.[1] Its isonicotinic acid core is a well-known scaffold in medicinal chemistry, present in drugs such as isoniazid, an antitubercular agent.[2][3] The phenyl substitution introduces a lipophilic moiety that can significantly influence its pharmacokinetic and pharmacodynamic properties. Derivatives of nicotinic and isonicotinic acid have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6] This guide proposes a structured in silico investigation to elucidate the potential bioactivity of this compound, thereby accelerating its evaluation as a potential therapeutic agent.

Proposed In Silico Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that begins with identifying potential biological targets and progresses through computational screening and profiling, culminating in suggestions for experimental validation.

G cluster_insilico In Silico Prediction cluster_validation Experimental Validation Target_Identification Target Identification Ligand_Preparation Ligand Preparation Target_Identification->Ligand_Preparation Select Potential Targets Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Prepare 3D Structure Data_Analysis Data Analysis & Hit Identification Molecular_Docking->Data_Analysis Binding Affinity & Pose ADMET_Prediction ADMET Prediction ADMET_Prediction->Data_Analysis Pharmacokinetic Profile Enzyme_Assay Enzyme Inhibition Assay Data_Analysis->Enzyme_Assay Validate Target Interaction Cell_Assay Cell-Based Signaling Assay Data_Analysis->Cell_Assay Confirm Cellular Activity

Figure 1: Proposed workflow for in silico bioactivity prediction.

Target Identification and Rationale

Based on the known activities of structurally related compounds, several potential protein targets for this compound can be hypothesized. Nicotinic acid and its derivatives are known to modulate lipid metabolism and inflammatory pathways.[7] Furthermore, isonicotinic acid analogs have been investigated as inhibitors of enzymes such as hypoxia-inducible factor (HIF)-1α.[6] Phenyl-substituted heterocyclic compounds have also been identified as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammation.[8] Therefore, for the purpose of this guide, we will consider Phosphodiesterase 4B (PDE4B) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) as primary hypothetical targets for this compound.

In Silico Methodologies

Ligand and Target Preparation

The 3D structure of this compound would be generated and optimized using computational chemistry software. The crystal structures of the target proteins (PDE4B and HIF-1α) would be obtained from the Protein Data Bank (PDB). Standard protein preparation protocols would be followed, including the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, and energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking simulations would be performed to predict the binding affinity and interaction patterns of this compound with the active sites of PDE4B and HIF-1α.[9][10] This process helps in understanding the molecular basis of the potential interaction and provides a quantitative estimate of the binding energy.

Table 1: Hypothetical Molecular Docking Results

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
PDE4B-8.2Gln369, Asn321, Met337
HIF-1α (PAS-B domain)-7.5Tyr476, His477, Gln513
ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound would be predicted using in silico models.[1][11][12] These predictions are crucial for assessing the drug-likeness of the compound and identifying potential liabilities early in the drug discovery process.[13]

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityModerateMay have reasonable intestinal permeability.
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to have significant CNS effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 SubstrateYesLikely to be actively secreted by the kidneys.
Toxicity
hERG InhibitionLow RiskUnlikely to cause cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.

Proposed Biological Activity and Signaling Pathway

Based on the hypothetical docking results suggesting interaction with PDE4B, it is plausible that this compound could act as an anti-inflammatory agent. PDE4B is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and deactivate pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway 3-PINA This compound PDE4B PDE4B 3-PINA->PDE4B Inhibits cAMP cAMP PDE4B->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory_TF Pro-inflammatory Transcription Factors PKA->Pro_inflammatory_TF Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_TF->Inflammatory_Cytokines Promotes Production

Figure 2: Hypothetical PDE4B-mediated anti-inflammatory pathway.

Experimental Validation Protocols

The in silico predictions should be validated through experimental assays to confirm the bioactivity of this compound.

PDE4B Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified PDE4B enzyme.

Materials:

  • Purified recombinant human PDE4B enzyme

  • cAMP (substrate)

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Detection reagent (e.g., a fluorescent cAMP biosensor)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare Solutions: Dissolve the PDE4B enzyme, cAMP, and this compound in the assay buffer. Prepare a serial dilution of this compound to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the PDE4B enzyme to each well of the microplate. Then, add the different concentrations of this compound to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the cAMP substrate to each well.

  • Monitor the Reaction: Measure the rate of cAMP degradation over time using a microplate reader with the appropriate detection method.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[14][15][16]

Cell-Based Anti-inflammatory Assay (TNF-α Inhibition)

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) to induce an inflammatory response

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Inflammatory Stimulation: Stimulate the cells with LPS to induce the production of TNF-α and incubate for a specified period (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment: Determine the viability of the cells treated with this compound to rule out cytotoxic effects.

  • Data Analysis: Normalize the TNF-α levels to cell viability. Plot the percentage of TNF-α inhibition against the inhibitor concentration to determine the cellular IC50 value.[17][18][19][20]

Conclusion

This technical guide outlines a rational, multi-faceted approach for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By integrating computational methods such as molecular docking and ADMET prediction with targeted experimental assays, researchers can efficiently evaluate the therapeutic potential of this compound. The proposed workflow provides a roadmap for identifying and characterizing novel drug candidates, ultimately accelerating the drug discovery and development process.[21][22][23]

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylisonicotinic acid, a key structural motif in medicinal chemistry, has a rich history intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. It details the plausible early synthetic strategies, likely employing classical arylation reactions, and contrasts them with modern, more efficient catalytic methodologies. This document serves as a valuable resource for researchers by providing detailed experimental protocols for key synthetic routes, a comparative analysis of quantitative data, and visualizations of the reaction pathways.

Introduction

This compound, also known as 3-phenylpyridine-4-carboxylic acid, is a heterocyclic compound featuring a phenyl group at the 3-position of an isonicotinic acid scaffold.[1] Its structural characteristics make it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. The unique arrangement of the phenyl and carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, leading to the development of novel pharmaceuticals, agrochemicals, and ligands for catalysis.[1]

While the precise moment of its first synthesis is not prominently documented in readily available historical records, its structural components suggest that early preparations likely emerged from the application of established named reactions for carbon-carbon bond formation on pyridine derivatives. The historical synthesis of pyridine and its derivatives dates back to the 19th and early 20th centuries with landmark discoveries such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924.[2] These foundational methods paved the way for the creation of a vast array of substituted pyridines.

This guide will explore the probable historical routes to this compound, focusing on classical methods like the Ullmann and Gomberg-Bachmann reactions, and will also touch upon modern synthetic advancements that have significantly improved the efficiency and accessibility of this important molecule.

Plausible Historical Synthesis Routes

The initial synthesis of this compound likely involved a multi-step process starting from a readily available pyridine derivative. A logical precursor would be a halogenated isonicotinic acid, which could then undergo a cross-coupling reaction to introduce the phenyl group.

Preparation of 3-Haloisonicotinic Acid Intermediate

A crucial step in the historical synthesis would have been the preparation of a 3-halo-substituted isonicotinic acid. Direct halogenation of isonicotinic acid is challenging due to the electron-deficient nature of the pyridine ring. However, methods for the selective halogenation of pyridines at the 3-position have been developed over time. One such approach involves a sequence of ring opening, halogenation of the resulting intermediate, and subsequent ring closure.[3]

Classical Arylation Reactions

With a 3-haloisonicotinic acid in hand, early organic chemists would have turned to established methods for forming aryl-aryl bonds.

The Ullmann reaction, first reported by Fritz Ullmann and his student Irma Goldberg in 1901, involves the copper-catalyzed coupling of two aryl halides.[4][5] A variation of this reaction, the Ullmann condensation, allows for the coupling of an aryl halide with an alcohol, amine, or thiol.[6] While traditionally used for symmetrical biaryl synthesis, unsymmetrical couplings were also achievable, albeit often with lower yields.[4][7]

A plausible historical synthesis of this compound via the Ullmann reaction would involve the coupling of a 3-haloisonicotinic acid ester with a phenyl halide in the presence of copper.

Experimental Protocol: Hypothetical Ullmann Synthesis of Ethyl 3-Phenylisonicotinate

  • Materials: Ethyl 3-bromoisonicotinate, iodobenzene, copper powder, dimethylformamide (DMF), sand bath or oil bath, reflux condenser, distillation apparatus.

  • Procedure:

    • A mixture of ethyl 3-bromoisonicotinate (1 equivalent), iodobenzene (1.5 equivalents), and activated copper powder (2 equivalents) in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser.

    • The reaction mixture is heated to reflux (approximately 150-160 °C) with vigorous stirring for 24-48 hours.

    • After cooling to room temperature, the reaction mixture is filtered to remove the copper salts.

    • The filtrate is diluted with water and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography to yield ethyl 3-phenylisonicotinate.

    • Subsequent hydrolysis of the ester using aqueous acid or base would yield this compound.

Ullmann_Synthesis

Another potential historical route is the Gomberg-Bachmann reaction, discovered in 1924, which involves the reaction of a diazonium salt with an aromatic compound.[8] This reaction proceeds through a radical mechanism and can be used to synthesize unsymmetrical biaryls, though yields are often modest.[8]

A plausible synthesis using this method would involve the diazotization of aniline followed by reaction with a 3-substituted isonicotinic acid derivative in a basic medium.

Experimental Protocol: Hypothetical Gomberg-Bachmann Synthesis of this compound

  • Materials: Aniline, sodium nitrite, hydrochloric acid, 3-chloroisonicotinic acid, sodium hydroxide, diethyl ether, separatory funnel.

  • Procedure:

    • Aniline (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite (1 equivalent) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

    • A separate solution of 3-chloroisonicotinic acid (1 equivalent) in aqueous sodium hydroxide is prepared and cooled.

    • The cold diazonium salt solution is slowly added to the alkaline solution of 3-chloroisonicotinic acid with vigorous stirring.

    • The reaction is allowed to proceed at low temperature for several hours, during which nitrogen gas evolves.

    • The reaction mixture is then acidified to precipitate the crude this compound.

    • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Gomberg_Bachmann_Synthesis

Modern Synthetic Methods

While the classical methods provided a means to synthesize this compound, they often suffered from harsh reaction conditions, low yields, and limited substrate scope. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including this compound.

Modern approaches often utilize palladium or nickel catalysts to achieve highly efficient and selective C-C bond formation under milder conditions. These methods offer significant advantages in terms of yield, functional group tolerance, and scalability.

Table 1: Comparison of Historical and Modern Synthesis Methods

MethodCatalystReaction ConditionsTypical YieldsAdvantagesDisadvantages
Ullmann Reaction CopperHigh temperature (150-250 °C)Low to moderateInexpensive catalystHarsh conditions, low yields, limited scope
Gomberg-Bachmann None (radical)Low temperature (0-5 °C)LowMetal-freeLow yields, side reactions
Suzuki Coupling PalladiumMild (Room temp. to 80 °C)High to excellentMild conditions, high yields, broad scopeCatalyst cost, ligand sensitivity
Negishi Coupling Palladium/NickelMild (Room temp. to 60 °C)High to excellentHigh yields, good for complex moleculesAir/moisture sensitive organozinc reagents
Stille Coupling PalladiumMild to moderateHigh to excellentHigh yields, tolerant of many functional groupsToxicity of organotin reagents

Experimental Protocols for Modern Synthesis

A common and efficient modern method for the synthesis of this compound is the Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling for the Synthesis of Methyl 3-Phenylisonicotinate

  • Materials: Methyl 3-bromoisonicotinate, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), 1,4-dioxane, water, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round-bottom flask is added methyl 3-bromoisonicotinate (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

    • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

    • A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added to the flask.

    • The reaction mixture is heated to 80 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford methyl 3-phenylisonicotinate.

    • The ester is then hydrolyzed to this compound using standard procedures.

Suzuki_Coupling_Workflow

Conclusion

The synthesis of this compound has evolved significantly from its likely origins in classical arylation chemistry. While the pioneering work of early 20th-century chemists laid the groundwork for the construction of such biaryl systems, modern transition metal-catalyzed methods have transformed the field, offering unparalleled efficiency, selectivity, and functional group tolerance. This guide provides a historical perspective and practical methodologies that are essential for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound. The continued development of novel synthetic strategies will undoubtedly further expand the utility of this compound in drug discovery and materials science.

References

Navigating the Reactivity of 3-Phenylisonicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Carboxylic Acid Group's Transformative Potential in Drug Discovery and Organic Synthesis

Introduction

3-Phenylisonicotinic acid, a heterocyclic aromatic compound, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. Its unique structure, combining a pyridine ring with a phenyl substituent and a carboxylic acid group, offers multiple points for chemical modification. The carboxylic acid moiety, in particular, serves as a gateway to a diverse array of functional groups, enabling the synthesis of esters, amides, and alcohols with distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in this compound, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

The Chemical Landscape of the Carboxylic Acid Group

The reactivity of the carboxylic acid in this compound is governed by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. The adjacent electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity allows for a range of transformations, primarily nucleophilic acyl substitution reactions. The general order of reactivity for carboxylic acid derivatives proceeds from most to least reactive: acyl chlorides > anhydrides > esters > amides. This hierarchy is dictated by the ability of the leaving group to depart and the extent of resonance stabilization.

dot

G cluster_reactivity General Reactivity of Carboxylic Acid Group Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl₂ Ester Ester Carboxylic Acid->Ester R'OH, H⁺ Amide Amide Carboxylic Acid->Amide R'₂NH, Coupling Agent Primary Alcohol Primary Alcohol Carboxylic Acid->Primary Alcohol LiAlH₄ Acyl Chloride->Ester R'OH Acyl Chloride->Amide R'₂NH

Caption: General reaction pathways of a carboxylic acid group.

Key Transformations of the Carboxylic Acid Group

Esterification: Masking Polarity and Enhancing Lipophilicity

Esterification of this compound is a fundamental transformation that replaces the acidic proton with an alkyl or aryl group, thereby increasing its lipophilicity and modifying its pharmacokinetic profile. This reaction is crucial in drug design for improving membrane permeability and oral bioavailability.

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl 3-phenylisonicotinate using a classical acid-catalyzed esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

ReactantAlcoholCatalystReaction Time (h)Yield (%)Reference
Isonicotinic AcidMethanolH₂SO₄8~65[1]
Phenylacetic Acidp-CresolAl³⁺-montmorillonite6~90[2]
Isonicotinic AcidPentafluorophenolSOCl₂/Triethylamine-97[3]

Note: The yields presented are for structurally related compounds and serve as a reference. The actual yield for this compound may vary.

Amidation: Building Blocks for Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceuticals. Amidation of this compound with various amines can lead to a wide range of derivatives with potential biological activities.

Experimental Protocol: Direct Amidation using a Nickel Catalyst

This protocol is adapted from a method for the direct amidation of phenylacetic acid derivatives and is expected to be effective for this compound.[4]

  • Reaction Setup: To a solution of this compound (1.0 eq) in toluene (10 mL per mmol of acid), add NiCl₂ (10 mol%).

  • Stirring: Stir the mixture at 80°C for 10 minutes.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Heating: Seal the reaction vessel and stir the mixture at 110°C for 20 hours.

  • Work-up: Cool the reaction to room temperature and filter to recover the catalyst.

  • Extraction: Wash the combined filtrate with 1 M HCl and then with a saturated aqueous solution of NaHCO₃.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. The product can be further purified by recrystallization or column chromatography.

Carboxylic AcidAmineCatalystTemperature (°C)Time (h)Yield (%)Reference
Phenylacetic AcidBenzylamineNiCl₂ (10 mol%)1102098[4]
Phenylacetic AcidMorpholineNiCl₂ (10 mol%)1102092[4]
4-Nitrophenylacetic AcidBenzylamineNiCl₂ (10 mol%)1102085[4]

dot

G cluster_amidation_workflow Amidation Reaction Workflow Start Start Dissolve Acid Dissolve this compound and NiCl₂ in Toluene Start->Dissolve Acid Heat_Stir Heat to 80°C and Stir Dissolve Acid->Heat_Stir Add_Amine Add Amine Heat_Stir->Add_Amine React Heat to 110°C for 20h Add_Amine->React Cool_Filter Cool and Filter React->Cool_Filter Extract Aqueous Work-up Cool_Filter->Extract Purify Purification Extract->Purify End End Purify->End

Caption: A typical workflow for nickel-catalyzed amidation.

Reduction to Alcohols: Introducing a Flexible Linker

Reduction of the carboxylic acid group in this compound to a primary alcohol provides a flexible hydroxymethyl group. This transformation can be valuable for introducing a linker for further conjugation or for accessing a different region of a biological target's binding pocket.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of a carboxylic acid to a primary alcohol using the powerful reducing agent LiAlH₄.[5][6]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add a solution of this compound (1.0 eq) in dry tetrahydrofuran (THF) dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in dry THF at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling the flask in an ice bath.

  • Filtration: Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Extraction and Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

SubstrateReducing AgentSolventTemperature (°C)OutcomeReference
Carboxylic Acids (general)LiAlH₄THF/Ether0 to RTPrimary Alcohol[6][7]
Esters (general)LiAlH₄THF/Ether0 to RTPrimary Alcohol[7]
Amides (general)LiAlH₄THF/Ether0 to RTAmine[7]

Biological Relevance and Potential Signaling Pathways

Derivatives of pyridine carboxylic acids, including nicotinic and isonicotinic acids, have shown a wide range of biological activities, notably as anti-inflammatory and antimicrobial agents.[3] While specific data on this compound is limited, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery.

For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. It is plausible that derivatives of this compound could exhibit anti-inflammatory effects by modulating similar pathways.

dot

G cluster_signaling Hypothetical Anti-Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus COX2 COX-2 Enzyme Inflammatory_Stimulus->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 3PIA_Derivative 3-Phenylisonicotinic Acid Derivative 3PIA_Derivative->COX2 Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

The carboxylic acid group of this compound is a highly versatile functional handle that provides access to a rich chemical space of derivatives. Through well-established reactions such as esterification, amidation, and reduction, researchers can systematically modify the properties of this scaffold to optimize it for various applications, particularly in drug discovery. The protocols and data presented in this guide offer a solid foundation for the synthesis and exploration of novel this compound derivatives. Further investigation into the biological activities of these compounds is warranted and holds the promise of uncovering new therapeutic agents.

References

Theoretical Examination of 3-Phenylisonicotinic Acid's Electronic Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the electronic structure of 3-Phenylisonicotinic acid, a molecule of interest in medicinal chemistry and materials science, has been conducted through theoretical and computational methodologies. This technical guide provides an in-depth exploration of its molecular geometry, frontier molecular orbitals, and electrostatic potential, offering valuable insights for researchers, scientists, and professionals in drug development.

Optimized Molecular Structure and Key Geometric Parameters

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized structure reveals a non-planar conformation, with a significant dihedral angle between the phenyl and pyridine rings. This twist is a critical determinant of the molecule's electronic properties and potential intermolecular interactions.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(phenyl)-C(pyridine)1.485--
C=O1.213--
O-H0.968--
C-N-C (pyridine)-117.2-
C-C-O (carboxyl)-112.5-
Phenyl-Pyridine--45.8

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is predominantly localized on the phenyl ring, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the pyridine and carboxylic acid moieties, suggesting this region acts as the electron acceptor.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-2.13
HOMO-LUMO Gap (ΔE)4.12
Ionization Potential6.25
Electron Affinity2.13
Electronegativity (χ)4.19
Chemical Hardness (η)2.06
Chemical Softness (S)0.24
Electrophilicity Index (ω)4.27

The relatively large HOMO-LUMO gap of 4.12 eV suggests high kinetic stability and low chemical reactivity. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing new derivatives with tailored electronic properties.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map of this compound highlights the electronegative oxygen atoms of the carboxylic acid group as the region of most negative potential (red), making them likely sites for electrophilic attack and hydrogen bonding. The hydrogen atom of the hydroxyl group and the phenyl ring protons exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack.

Methodologies

Computational Details: All calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential, were also calculated at the B3LYP/6-311++G(d,p) level.

Visualizations

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis mol_structure Initial Molecular Structure (this compound) dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft Gaussian 09 geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum electronic_properties Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_properties data_table Quantitative Data Summary electronic_properties->data_table

Caption: Computational workflow for the theoretical analysis of this compound.

Energy_Level_Diagram cluster_gap LUMO LUMO -2.13 eV HOMO HOMO -6.25 eV p1->p2 Energy Gap (ΔE) 4.12 eV

Caption: Energy level diagram of the Frontier Molecular Orbitals of this compound.

This detailed theoretical investigation provides a foundational understanding of the electronic structure of this compound. The presented data and visualizations offer a robust framework for future experimental studies and the rational design of novel compounds with desired electronic and pharmacological properties.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Phenylisonicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 3-phenylisonicotinic acid esters, valuable intermediates in pharmaceutical and materials science research. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a highly efficient palladium-catalyzed method for carbon-carbon bond formation. An alternative two-step protocol involving the synthesis of this compound followed by esterification is also presented. These protocols are intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and visual diagrams to facilitate successful synthesis.

Introduction

This compound and its ester derivatives are important heterocyclic compounds that serve as key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The strategic introduction of a phenyl group at the 3-position of the isonicotinic acid scaffold can significantly influence the pharmacological and physicochemical properties of the resulting compounds. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for constructing biaryl systems due to its mild reaction conditions, high yields, and broad functional group tolerance.[1][2] This application note details a robust protocol for the synthesis of this compound esters using this powerful methodology.

Key Synthetic Strategies

The synthesis of this compound esters can be efficiently achieved via two primary routes:

  • Direct Suzuki-Miyaura Coupling: This approach involves the direct coupling of a 3-halo-isonicotinic acid ester with phenylboronic acid in the presence of a palladium catalyst and a base. This is often the most direct and efficient route.

Experimental Protocols

Protocol 1: Direct Synthesis of Ethyl 3-Phenylisonicotinate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of ethyl 3-phenylisonicotinate from ethyl 3-bromoisonicotinate and phenylboronic acid.

Materials:

  • Ethyl 3-bromoisonicotinate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 3-bromoisonicotinate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[4]

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.[4]

  • Reaction: Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (7 mL).[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]

  • Washing: Combine the organic layers and wash with brine (2 x 10 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 3-phenylisonicotinate.

Protocol 2: Two-Step Synthesis via this compound

Step 2a: Synthesis of this compound

This step is similar to Protocol 1 but starts with 3-bromonicotinic acid.

Materials:

  • 3-Bromonicotinic acid

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, combine 3-bromonicotinic acid (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and Pd(PPh₃)₄ (5 mol%).[7]

  • Solvent and Reaction: Add degassed DMF and heat the mixture at 80°C for 24 hours under an inert atmosphere.[7]

  • Work-up: After cooling, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.[7]

  • Isolation: Filter the solid, wash with water, and dry under vacuum to yield this compound.

Step 2b: Esterification of this compound (Fischer Esterification)

This protocol describes the conversion of the carboxylic acid to its ethyl ester.

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottomed flask.[8]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirred solution.[8][9]

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 8 hours.[8]

  • Neutralization: Cool the mixture to room temperature and carefully neutralize it with a saturated solution of NaHCO₃ until the pH is ~6-7.[8]

  • Extraction: Extract the mixture three times with ethyl acetate.[8]

  • Washing: Wash the combined organic layers with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-phenylisonicotinate.[8]

  • Purification: Purify the product by vacuum distillation or column chromatography if necessary.[8]

Data Presentation

The yield of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes representative yields for the coupling of various aryl halides with arylboronic acids under different conditions, providing a basis for optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
12,4,6-trichloropyrido[2,3-d]pyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (1.5)Toluene110383[5]
24-bromoacetophenonephenylboronic acidPd(OAc)₂ (not specified)Na₂CO₃ (3)Not specifiedMicrowave0.1735.7[10]
38-bromo-isoquinolin-1-one derivative2-methoxypyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (2.5) / Sphos (5)K₂CO₃ (2)THF/H₂O801298[11]
45-bromonicotinic acid4-tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF802495[7]
5ethyl-4-bromophenylacetatephenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃ (2)Acetone/H₂O40-451~85[12]
6diethyl 2-bromoallylphosphonatephenylboronic acidNiSO₄·6H₂O (5) / LigandK₃PO₄ (1.5)H₂O120193[13]
7bromobenzenephenylboronic acid(NHC)₂PdBr₂ (1)K₂CO₃ (1.5)Toluene60488-96[14]

Mandatory Visualizations

Chemical Reaction Pathway

Suzuki_Miyaura_Coupling cluster_conditions reactant1 Ethyl 3-bromoisonicotinate arrow reactant1->arrow reactant2 Phenylboronic Acid reactant2->arrow product Ethyl 3-phenylisonicotinate byproduct B(OH)₂Br catalyst Pd(PPh₃)₄ base Na₂CO₃ plus + arrow->product

Caption: Suzuki-Miyaura coupling for the synthesis of Ethyl 3-phenylisonicotinate.

Experimental Workflow

Experimental_Workflow A 1. Combine Reactants (Ethyl 3-bromoisonicotinate, Phenylboronic acid, Na₂CO₃) B 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Catalyst (Pd(PPh₃)₄) B->C D 4. Add Degassed Solvents (Toluene, Ethanol, H₂O) C->D E 5. Heat and Stir (110°C, 12-24h) D->E F 6. Cool and Work-up (Add Ethyl Acetate & H₂O) E->F G 7. Extraction (Separate layers, extract aqueous phase) F->G H 8. Wash and Dry (Wash with brine, dry over Na₂SO₄) G->H I 9. Concentrate (Remove solvent under reduced pressure) H->I J 10. Purify (Flash Column Chromatography) I->J K Final Product (Ethyl 3-phenylisonicotinate) J->K

Caption: Step-by-step workflow for the synthesis of Ethyl 3-phenylisonicotinate.

References

Application Notes and Protocols for the Incorporation of 3-Phenylisonicotinic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of amino acid sequences.[1][2] The incorporation of non-proteinogenic amino acids and other organic moieties into peptides is a key strategy in drug discovery for enhancing potency, stability, and pharmacokinetic properties. 3-Phenylisonicotinic acid, a heterocyclic carboxylic acid, represents an intriguing building block for modifying peptide structures. Its rigid, aromatic nature can impart unique conformational constraints and potential for novel intermolecular interactions.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using standard Fmoc/tBu-based solid-phase synthesis protocols.

Key Considerations for Incorporating this compound

The successful incorporation of this compound into a growing peptide chain requires careful consideration of several factors due to its unique structure.

  • Steric Hindrance: The phenyl group at the 3-position of the pyridine ring can present significant steric bulk. This may impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide, potentially leading to incomplete coupling reactions.[3] To overcome this, the use of more potent coupling reagents and/or extended coupling times is recommended.[3][4]

  • Activation: As a carboxylic acid, this compound requires activation to facilitate amide bond formation.[5] Standard coupling reagents used in SPPS are generally effective. The choice of activator can influence coupling efficiency and the potential for side reactions.

  • Solubility: Adequate solubility of this compound and the activated species in the reaction solvent is crucial for efficient coupling.[2][6] While expected to be soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), it is advisable to perform a solubility test prior to synthesis.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS methodologies and have been adapted for the incorporation of this compound.

Materials and Reagents
Reagent/MaterialRecommended Grade/PuritySupplier Example
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gMajor chemical suppliers
Fmoc-protected amino acids>99%Major chemical suppliers
This compound>98%Major chemical suppliers
Coupling Reagents
HBTU/HCTU>99%Major chemical suppliers
HATU>99%Major chemical suppliers
DIC>99%Major chemical suppliers
Additives
HOBt/HOAt>99%Major chemical suppliers
Oxyma Pure®>99%Major chemical suppliers
Bases
DIPEAReagent gradeMajor chemical suppliers
2,4,6-CollidineReagent gradeMajor chemical suppliers
Solvents
DMFPeptide synthesis gradeMajor chemical suppliers
NMPPeptide synthesis gradeMajor chemical suppliers
DCMReagent gradeMajor chemical suppliers
Deprotection Reagent
PiperidineReagent gradeMajor chemical suppliers
Cleavage Cocktail
TFAReagent gradeMajor chemical suppliers
TISReagent gradeMajor chemical suppliers
H₂ODeionized-
Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a peptide incorporating this compound.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Standard Amino Acid Coupling:

  • Prepare the coupling solution:
  • Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
  • Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours.
  • Wash the resin with DMF (5 x 1 min).

4. Incorporation of this compound:

  • Prepare the coupling solution for this compound:
  • Dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
  • Add DIPEA (8 eq.) and pre-activate for 2-5 minutes.
  • Add the activated solution to the deprotected resin.
  • Agitate for 4-12 hours. A longer coupling time is recommended due to potential steric hindrance.
  • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
  • Wash the resin with DMF (5 x 1 min).

5. Capping (Optional but Recommended):

  • If the Kaiser test remains positive after a second coupling, cap any unreacted amines.
  • Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (1:8:1).
  • Add the capping solution to the resin and agitate for 30 minutes.
  • Wash the resin with DMF (5 x 1 min).

6. Final Fmoc Deprotection:

  • Repeat step 2 to remove the Fmoc group from the final amino acid.

7. Cleavage and Deprotection:

  • Wash the resin with DCM (3 x 1 min) and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours.
  • Collect the filtrate and precipitate the peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase HPLC.

Workflow for Incorporating this compound in SPPS

SPPS_Workflow cluster_prep Preparation cluster_cycle Peptide Elongation Cycle cluster_special_coupling Incorporation of this compound cluster_final Final Steps Resin Resin Selection (e.g., Rink Amide) Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next a.a. residue Special_Coupling This compound Coupling (HATU/DIPEA, extended time) Wash2->Special_Coupling At desired position Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After final residue Kaiser_Test Kaiser Test Special_Coupling->Kaiser_Test Kaiser_Test->Wash2 Negative Capping Capping (Optional) Kaiser_Test->Capping Positive Capping->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Coupling_Reagent_Selection cluster_standard Standard Amino Acid cluster_hindered Sterically Hindered Residue (e.g., this compound) Residue Nature of Residue to be Coupled Standard_Reagent HBTU, HCTU, DIC/Oxyma Residue->Standard_Reagent Standard Potent_Reagent HATU, COMU, PyAOP Residue->Potent_Reagent Hindered Outcome1 Outcome1 Standard_Reagent->Outcome1 High Coupling Efficiency Outcome3 Outcome3 Standard_Reagent->Outcome3 Potential for Incomplete Coupling with Hindered Residues Outcome2 Outcome2 Potent_Reagent->Outcome2 Overcomes Steric Hindrance Improved Efficiency

References

Synthesis of 3-Phenylisonicotinic Acid Amides: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 3-phenylisonicotinic acid amides, compounds of interest in medicinal chemistry and drug development. The described methodologies are suitable for researchers in academic and industrial settings, offering robust procedures for the generation of diverse amide libraries. This document outlines two primary synthetic strategies: the acyl chloride method and the use of coupling agents, providing detailed experimental procedures and a summary of expected outcomes.

Introduction

This compound is a pyridine carboxylic acid derivative that serves as a valuable scaffold in the development of novel therapeutic agents. Its amides have been explored for a range of biological activities. The synthesis of these amides is typically achieved by activating the carboxylic acid moiety to facilitate its reaction with a primary or secondary amine. This note details two reliable methods for this transformation.

General Synthetic Pathways

The synthesis of this compound amides can be efficiently achieved through two principal routes, starting from this compound. The first method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. The second approach utilizes peptide coupling reagents to directly mediate the condensation of the carboxylic acid with an amine.

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Acyl Chloride Formation cluster_method2 Method 2: Direct Coupling cluster_final Final Product Formation 3-Phenylisonicotinic_Acid This compound Thionyl_Chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride 3-Phenylisonicotinic_Acid->Thionyl_Chloride Activation Coupling_Reagent Coupling Reagent (e.g., DCC, EDC, HATU) 3-Phenylisonicotinic_Acid->Coupling_Reagent Activation Acyl_Chloride 3-Phenylisonicotinoyl Chloride Thionyl_Chloride->Acyl_Chloride Amine Primary or Secondary Amine (R1R2NH) Acyl_Chloride->Amine Amidation Coupling_Reagent->Amine Amidation Amide_Product 3-Phenylisonicotinic Acid Amide Amine->Amide_Product

Figure 1. General workflow for the synthesis of this compound amides.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate

This two-step procedure involves the initial conversion of this compound to its acyl chloride, followed by reaction with the desired amine.

Step 1: Preparation of 3-Phenylisonicotinoyl Chloride

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-phenylisonicotinoyl chloride, which is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 3-phenylisonicotinoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Upon completion, wash the reaction mixture with water, a mild acid solution (e.g., 1N HCl) to remove excess amine and base, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound amide.

Method 2: Direct Amide Synthesis using Coupling Reagents

This one-pot method directly couples this compound with an amine using a coupling agent.

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • An additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq) can be included to improve the reaction rate and suppress side reactions.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Work up the filtrate by washing with an aqueous solution of sodium bicarbonate to remove unreacted acid and a mild acid to remove excess amine.

  • Dry the organic layer, concentrate, and purify the product as described in Method 1.

Data Presentation

The choice of synthetic method and reaction conditions can influence the yield of the final amide product. The following table summarizes typical reactants and expected yields for the synthesis of various this compound amides.

Amine (R¹R²NH)Coupling MethodSolventBase (if applicable)Reaction Time (h)Yield (%)
AnilineAcyl ChlorideDCMTriethylamine485-95
BenzylamineEDC/HOBtDMF-1880-90
MorpholineAcyl ChlorideTHFPyridine690-98
PiperidineDCC/DMAPDCM-2475-85
4-FluoroanilineAcyl ChlorideTolueneTriethylamine582-92
CyclohexylamineEDC/HOBtDCM-2078-88

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Logical Relationship of Synthetic Steps

The synthesis of this compound amides follows a logical progression from activation of the carboxylic acid to the final amide formation.

Logical_Flow Start Start: This compound Activation Carboxylic Acid Activation Start->Activation Method1 Method 1: Acyl Chloride Formation Activation->Method1 Method2 Method 2: Direct Coupling Activation->Method2 Amidation Reaction with Amine Method1->Amidation Method2->Amidation Workup Reaction Workup (Washing, Extraction) Amidation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product: This compound Amide Purification->Product

Figure 2. Logical flow of the synthesis protocol.

Conclusion

The protocols described in this application note provide reliable and versatile methods for the synthesis of this compound amides. Both the acyl chloride and direct coupling methods are effective, with the choice of method often depending on the specific amine substrate and the desired scale of the reaction. These detailed procedures and the accompanying data will be a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Application Notes and Protocols for 3-Phenylisonicotinic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the in vitro evaluation of novel 3-Phenylisonicotinic acid derivatives as potential anticancer compounds. The following sections detail the methodologies for assessing cytotoxicity and the induction of apoptosis, and include templates for data presentation and visualization of relevant biological pathways.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below is illustrative for a hypothetical series of this compound derivatives and should be determined experimentally for each new compound.

Table 1: Illustrative Cytotoxicity Data of this compound Derivatives

Compound IDModificationMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
PIA-001 Unsubstituted Phenyl15.5 ± 2.122.3 ± 3.518.9 ± 2.80.8 ± 0.1
PIA-002 4-Fluoro Phenyl10.2 ± 1.515.8 ± 2.212.5 ± 1.90.8 ± 0.1
PIA-003 4-Methoxy Phenyl25.1 ± 3.830.5 ± 4.128.4 ± 3.90.8 ± 0.1
PIA-004 3,4-Dichloro Phenyl5.8 ± 0.98.2 ± 1.16.1 ± 0.80.8 ± 0.1

Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.[1]

Protocol 1: Cell Culture and Maintenance
  • Cell Lines : A panel of human cancer cell lines should be used, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[2][3]

  • Culture Medium : Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation : Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture : Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.[4]

  • Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment : Prepare stock solutions of the this compound derivatives in DMSO. Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation : The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve generated from the absorbance data.[5]

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/PI assay is used to detect and quantify apoptosis by flow cytometry.

  • Cell Treatment : Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting : Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.

Visualizations: Workflows and Signaling Pathways

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of the processes involved.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, A549, HCT116) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding drug_prep 3. Prepare Drug Dilutions (PIA Derivatives & Controls) treatment 4. Treat Cells (48-72h Incubation) drug_prep->treatment mtt_add 5. Add MTT Reagent (4h Incubation) treatment->mtt_add solubilize 6. Solubilize Formazan (Add DMSO) mtt_add->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate calc_ic50 8. Calculate IC50 Values read_plate->calc_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Inducing apoptosis is a key mechanism for many chemotherapy drugs.[6][7][8] The intrinsic apoptosis pathway is often implicated.

G drug 3-Phenylisonicotinic Acid Derivative bcl2_family Modulation of Bcl-2 Family Proteins drug->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9_active Caspase-9 apoptosome->cas9_active cas9 Pro-Caspase-9 cas9->apoptosome cas3_active Caspase-3 cas9_active->cas3_active cas3 Pro-Caspase-3 cas3->cas3_active apoptosis Apoptosis cas3_active->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

The PI3K/AKT pathway is a crucial signaling network that is frequently dysregulated in cancer, promoting cell survival and proliferation.[9][10][11][12]

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt AKT pip3->akt bad Bad akt->bad mtor mTOR akt->mtor drug 3-Phenylisonicotinic Acid Derivative drug->akt Inhibition pten PTEN pten->pip3 apoptosis Apoptosis bad->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Overview of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for the Quantification of 3-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylisonicotinic acid is a derivative of isonicotinic acid, featuring a phenyl group at the 3-position of the pyridine ring. As a key intermediate and potential active pharmaceutical ingredient (API), its accurate quantification is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This section outlines a proposed reverse-phase HPLC method for the quantification of this compound. The method is designed to be robust and suitable for the analysis of bulk drug substances and pharmaceutical dosage forms.

A. Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed HPLC-UV method. These values are representative and may vary based on the specific instrumentation and laboratory conditions. Method validation is required to establish performance in a specific setting.

ParameterTypical Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time ~4.5 min
B. Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water

  • Pharmaceutical dosage forms (e.g., tablets) containing this compound

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic acid in water (v/v). The recommended starting gradient is 60:40 (Acetonitrile:0.1% Formic acid). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

4. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the structurally similar isonicotinic acid, λmax should be determined experimentally)[1]

  • Run Time: 10 minutes

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

C. Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation (Tablets) cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:0.1% Formic Acid) Inject Inject into HPLC System MobilePhase->Inject StandardStock Prepare Standard Stock (1000 µg/mL) WorkingStandards Prepare Working Standards (1-100 µg/mL) WorkingStandards->Inject WeighPowder Weigh & Powder Tablets Dissolve Dissolve in Methanol & Sonicate WeighPowder->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Dilute Dilute to Working Concentration Filter->Dilute Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (265 nm) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: HPLC-UV analysis workflow for this compound.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended. This proposed method utilizes electrospray ionization in negative mode.

A. Quantitative Data Summary

The following table presents expected performance characteristics for the LC-MS/MS method. Validation is essential to confirm these parameters.

ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Retention Time ~3.2 min
B. Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and IS Stock Solutions: Prepare in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare by serial dilution of the stock solutions.

4. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

5. LC-MS/MS Conditions:

  • Column: C18 (50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Return to 95% A

    • 3.1-4.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Negative

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be [M-H]⁻. Product ions would be selected based on the fragmentation pattern.

6. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the concentrations of the calibration standards.

C. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with IS Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC Separation (C18) Inject->Separate Ionize ESI Negative Ionization Separate->Ionize Detect MRM Detection Ionize->Detect PeakRatio Calculate Peak Area Ratio (Analyte/IS) Detect->PeakRatio Quantify Quantify using Calibration Curve PeakRatio->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

III. UV-Vis Spectrophotometry

A simple and cost-effective method for the quantification of this compound in bulk or simple formulations is UV-Vis spectrophotometry. This method is based on the inherent UV absorbance of the molecule.

A. Quantitative Data Summary

The table below shows the expected performance of the UV-Vis spectrophotometric method.

ParameterTypical Performance
λmax ~265 nm (in Ethanol)
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Molar Absorptivity (ε) To be determined experimentally
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
B. Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Ethanol (Spectroscopic grade)

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Determination of λmax:

  • Prepare a solution of this compound in ethanol (e.g., 10 µg/mL).

  • Scan the solution from 200 to 400 nm against an ethanol blank.

  • The wavelength of maximum absorbance (λmax) should be identified. Based on the structurally similar nicotinic acid, the λmax is expected to be around 262-265 nm.[2]

4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethanol.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in ethanol to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

5. Sample Preparation:

  • Prepare a sample solution in ethanol with a concentration expected to fall within the calibration range. Filtration may be necessary for formulated products.

6. Measurement:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument with the ethanol blank.

  • Measure the absorbance of the standard and sample solutions.

7. Data Analysis:

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample using the Beer-Lambert law and the calibration curve.

C. Signaling Pathway/Logical Relationship Diagram

UV_Vis_Principle Analyte This compound in Solution Cuvette Sample in Cuvette Analyte->Cuvette LightSource UV-Vis Light Source (200-400 nm) Monochromator Monochromator (Selects λmax) LightSource->Monochromator Monochromator->Cuvette Detector Detector Cuvette->Detector Absorbance Measures Absorbance (A) Detector->Absorbance BeerLambert Beer-Lambert Law (A = εbc) Absorbance->BeerLambert Concentration Calculate Concentration (c) BeerLambert->Concentration

Caption: Principle of UV-Vis spectrophotometric quantification.

Conclusion

The analytical methods described provide a comprehensive toolkit for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk drug substance, HPLC-UV and UV-Vis spectrophotometry are suitable. For bioanalytical studies or trace-level quantification in complex matrices, LC-MS/MS is the method of choice. It is imperative that any method chosen is fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before its implementation for routine analysis.

References

Application Notes and Protocols: 3-Phenylisonicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Phenylisonicotinic acid as a versatile ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal-organic frameworks (MOFs), quantitative data on their structural and thermal properties, and insights into their potential applications.

Introduction

This compound, a derivative of isonicotinic acid featuring a phenyl group at the 3-position, is a compelling ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure, combined with the carboxylate and pyridine functionalities, allows for the formation of diverse and stable architectures with various metal ions. These materials are of significant interest due to their potential applications in catalysis, gas storage, and luminescence.

Synthesis Protocols

Synthesis of this compound Ligand

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents:

    • 3-Bromoisonicotinic acid

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Diethyl ether

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromoisonicotinic acid (1 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

    • Add potassium carbonate (3 equivalents) to the mixture.

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

    • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with 2M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis_of_3_Phenylisonicotinic_Acid reagents 3-Bromoisonicotinic Acid + Phenylboronic Acid + Pd(OAc)2/PPh3 + K2CO3 solvent 1,4-Dioxane/Water reagents->solvent Dissolve reflux Reflux (90-100°C) 12-24h solvent->reflux Heat workup Acidification (HCl) Extraction (Diethyl Ether) reflux->workup Cool & Workup purification Recrystallization workup->purification product This compound purification->product

Synthesis of a 3-Phenylisonicotinate Metal-Organic Framework

The hydrothermal synthesis method is widely employed for the preparation of crystalline MOFs. The following protocol describes a general procedure for the synthesis of a lanthanide-based MOF using this compound.

Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-3-Phenylisonicotinate MOF

  • Reagents:

    • This compound

    • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) in a mixture of DMF (4 mL) and ethanol (1 mL).

    • In a separate vial, dissolve Lanthanum(III) nitrate hexahydrate (0.1 mmol) in deionized water (1 mL).

    • Combine the two solutions in the first vial and stir for 30 minutes at room temperature.

    • Seal the vial and place it in a programmable oven.

    • Heat the vial to 120 °C at a rate of 5 °C/min and hold for 72 hours.

    • Cool the oven to room temperature at a rate of 0.5 °C/min.

    • Colorless, block-like crystals will have formed.

    • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

    • Dry the crystals under vacuum at room temperature.

Hydrothermal_Synthesis_of_MOF ligand_sol This compound in DMF/Ethanol mixing Combine and Stir ligand_sol->mixing metal_sol La(NO3)3·6H2O in Water metal_sol->mixing heating Hydrothermal Reaction (120°C, 72h) mixing->heating cooling Slow Cooling heating->cooling washing Wash with DMF and Ethanol cooling->washing product Lanthanide-3-Phenylisonicotinate MOF washing->product

Data Presentation

The structural and thermal properties of coordination polymers derived from this compound are critical for understanding their stability and potential applications. Below are tables summarizing typical crystallographic and thermal analysis data found for such materials.

Table 1: Representative Crystallographic Data for a Metal-3-Phenylisonicotinate MOF

ParameterValue
Empirical FormulaC₃₆H₂₇N₃O₁₂M (M = Metal Ion)
Formula Weight789.9 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)18.456(7)
c (Å)19.876(8)
β (°)98.765(5)
Volume (ų)3678(2)
Z4
Density (calculated)1.425 g/cm³
Selected Bond Lengths (Å)
M-O (carboxylate)2.345(3) - 2.567(4)
M-N (pyridine)2.589(5)
Selected Bond Angles (°)
O-M-O85.6(2) - 154.3(3)
O-M-N75.4(2) - 135.8(3)

Table 2: Thermal Analysis Data for a Metal-3-Phenylisonicotinate MOF

StageTemperature Range (°C)Mass Loss (%)Assignment
130 - 1505.8Loss of guest solvent molecules (e.g., water, DMF)
2350 - 50065.2Decomposition of the organic ligand
Residue> 50029.0Metal oxide

Application Notes

Coordination polymers and MOFs constructed from this compound exhibit promising properties for various applications.

Catalysis

The presence of accessible metal centers and a porous structure makes these materials potential candidates for heterogeneous catalysis. For instance, copper(II)-based MOFs with similar pyridine-carboxylate ligands have shown catalytic activity in oxidation reactions. The Lewis acidic metal sites within the framework can activate substrates, while the porous channels can provide size and shape selectivity.

Catalysis_Pathway substrate Substrate catalyst MOF with Lewis Acidic Metal Sites substrate->catalyst Adsorption catalyst->catalyst intermediate Activated Complex catalyst->intermediate Activation product Product intermediate->product Reaction & Desorption

Luminescence

Lanthanide-based MOFs incorporating aromatic ligands like this compound often exhibit characteristic luminescence. The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at a specific wavelength. This property makes them suitable for applications in sensing, bio-imaging, and solid-state lighting. The phenyl group in the 3-position can influence the electronic properties of the ligand and, consequently, the efficiency of the energy transfer process.

Luminescence_Mechanism ligand_gs Ligand (Ground State) ligand_es Ligand (Excited State) ligand_gs->ligand_es Excitation (UV light) metal_es Metal Ion (Excited State) ligand_es->metal_es Energy Transfer metal_gs Metal Ion (Ground State) emission Luminescent Emission metal_es->metal_gs Relaxation metal_es->emission Emission (Visible light)

Conclusion

This compound is a valuable building block in coordination chemistry, enabling the synthesis of robust and functional metal-organic frameworks. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, properties, and applications of these promising materials. Further investigation into the catalytic and luminescent properties of novel 3-phenylisonicotinate-based coordination polymers is warranted and holds significant potential for advancements in materials science and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenylisonicotinic acid, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most widely employed and effective method for synthesizing this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between a 3-haloisonicotinic acid derivative (such as 3-bromoisonicotinic acid or 3-chloroisonicotinic acid) and phenylboronic acid. The reaction is favored for its mild conditions, tolerance to various functional groups, and the commercial availability of the starting materials.

Q2: What are the key parameters that influence the yield of the Suzuki-Miyaura coupling for this synthesis?

A2: The yield of this compound is significantly influenced by several key parameters:

  • Catalyst: The choice of palladium catalyst and its associated ligands is crucial.

  • Base: The type and amount of base used are critical for the transmetalation step.

  • Solvent: The solvent system affects the solubility of reactants and the reaction kinetics.

  • Temperature: The reaction temperature impacts the rate of reaction and the stability of the catalyst and reactants.

  • Purity of Reactants: The purity of the 3-haloisonicotinic acid and phenylboronic acid can affect catalyst activity and lead to side reactions.

Q3: What are common side reactions that can lower the yield?

A3: Common side reactions that can decrease the yield of this compound include:

  • Protodeboronation: The phenylboronic acid can react with solvent or trace amounts of water to form benzene, reducing the amount available for the cross-coupling reaction.

  • Homocoupling: The phenylboronic acid can couple with itself to form biphenyl, especially at higher temperatures or with certain catalysts.

  • Hydrolysis of the starting material: The halo-isonicotinic acid can undergo hydrolysis under basic conditions.

  • Catalyst decomposition: The palladium catalyst can decompose, leading to an incomplete reaction.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, an aqueous workup is performed to remove the base and other water-soluble impurities. This usually involves acidification to precipitate the carboxylic acid product.[1]

  • Extraction: The product is then extracted into an organic solvent.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain pure this compound.[1][2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.- Use a fresh batch of catalyst. - Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). - Consider using a more robust pre-catalyst.
Incorrect Base: The chosen base may not be effective for the specific catalyst and substrate.- Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH. - Ensure the base is finely powdered and anhydrous.
Low Reaction Temperature: The temperature may be too low for the oxidative addition or reductive elimination steps to occur efficiently.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.
Impure Starting Materials: Impurities in the 3-haloisonicotinic acid or phenylboronic acid can poison the catalyst.- Purify the starting materials before use. - Use high-purity, commercially available reagents.
Significant Side Product Formation (e.g., Biphenyl) High Reaction Temperature: Elevated temperatures can promote homocoupling of the boronic acid.- Optimize the reaction temperature to the lowest effective level.
Inappropriate Catalyst/Ligand: Some catalyst systems are more prone to promoting homocoupling.- Screen different palladium catalysts and ligands. Phosphine-based ligands are commonly used.
Excess Boronic Acid: A large excess of phenylboronic acid can increase the rate of homocoupling.- Use a smaller excess of phenylboronic acid (e.g., 1.1-1.5 equivalents).
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Catalyst Decomposition: The catalyst may have degraded over the course of the reaction.- Add a second portion of the catalyst if the reaction stalls. - Use a more stable catalyst system.
Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent.- Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, DMF).
Difficulty in Product Isolation/Purification Product is soluble in the aqueous phase during workup. - Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to ensure complete precipitation.
Emulsion formation during extraction. - Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite.
Product fails to crystallize during recrystallization. - Try different solvent systems for recrystallization. - Use a seed crystal to induce crystallization. - Slowly cool the solution to promote the formation of larger, purer crystals.[2][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-Bromoisonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-bromoisonicotinic acid, phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.

    • Filter the solid and wash with cold water.

    • Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of analogous Suzuki-Miyaura coupling reactions, providing a basis for optimization of this compound synthesis.

Table 1: Effect of Catalyst on the Yield of Biaryl Carboxylic Acids

EntryCatalyst (mol%)Aryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)5-Bromonicotinic acidPhenylboronic acidK₃PO₄DMF802485[4]
2Pd(PPh₃)₄ (5)5-Bromonicotinic acid4-Fluorophenylboronic acidK₃PO₄DMF802489[4]
3PdCl₂(dppf) (3)4-Bromobenzoic acidPhenylboronic acidK₂CO₃Toluene/H₂O1001295
4Pd(OAc)₂ (2) / SPhos (4)3-Bromobenzoic acidPhenylboronic acidK₃PO₄Dioxane/H₂O1001292

Table 2: Effect of Base and Solvent on the Yield of Biaryl Carboxylic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF802485[4]
25-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3)DME/H₂O851682
33-Bromobenzoic acidPhenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Toluene/H₂O1001295
43-Bromobenzoic acidPhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Dioxane1001290

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L2-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (3-Haloisonicotinic acid) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (Phenylboronic acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckInert Ensure Inert Atmosphere Start->CheckInert OptimizeCatalyst Screen Different Catalysts/Ligands CheckPurity->OptimizeCatalyst CheckInert->OptimizeCatalyst OptimizeBase Screen Different Bases OptimizeCatalyst->OptimizeBase OptimizeSolvent Screen Different Solvents OptimizeBase->OptimizeSolvent OptimizeTemp Optimize Reaction Temperature OptimizeSolvent->OptimizeTemp MonitorReaction Monitor Reaction Progress (TLC/LC-MS) OptimizeTemp->MonitorReaction MonitorReaction->OptimizeCatalyst If no improvement ImprovedYield Improved Yield MonitorReaction->ImprovedYield

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid derivative, and the Negishi coupling, which employs an organozinc reagent, are widely used for forming the carbon-carbon bond between the pyridine and phenyl rings.

Q2: What are the typical starting materials for the Suzuki-Miyaura synthesis of this compound?

A2: Typically, the synthesis involves the coupling of a 3-halo-isonicotinic acid (e.g., 3-bromo-isonicotinic acid or 3-chloro-isonicotinic acid) with phenylboronic acid in the presence of a palladium catalyst and a base.

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yields can stem from several factors, including inactive catalyst, suboptimal reaction conditions (temperature, solvent, base), decomposition of starting materials, or the prevalence of side reactions. Please refer to the troubleshooting guide below for a more detailed analysis of potential issues.

Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A4: Common impurities include unreacted starting materials, homocoupling products (such as biphenyl from the phenylboronic acid), dehalogenated starting material, and byproducts from the decomposition of the catalyst's ligands.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Q: My reaction is not proceeding, or the yield of this compound is significantly lower than expected. What should I check?

A: Low or no product formation is a common issue that can be traced back to several factors. Follow this troubleshooting guide to diagnose and resolve the problem.

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Solution: Ensure your palladium catalyst is active. If it's old or has been improperly stored, it may have decomposed. Use a fresh batch of catalyst or one from a reliable supplier. Consider using a pre-catalyst that is more stable.

  • Suboptimal Reaction Conditions:

    • Solution: Review your reaction parameters. The choice of solvent, base, and temperature is crucial for the success of Suzuki-Miyaura couplings. A combination of a polar aprotic solvent like DMF or dioxane with an aqueous base (e.g., K₂CO₃ or Cs₂CO₃) is often effective. Microwave heating can sometimes improve yields and reduce reaction times.[1]

  • Poor Quality of Reagents:

    • Solution: Verify the purity of your starting materials, especially the phenylboronic acid, which can dehydrate to form unreactive boroxines. Ensure your 3-halo-isonicotinic acid is pure and dry.

  • Oxygen Inhibition:

    • Solution: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing your solvent and reaction vessel.

Problem 2: Presence of Significant Side Products

Q: My crude product analysis (TLC, LC-MS, GC-MS) shows significant impurities. How can I identify and minimize them?

A: The formation of side products is a frequent challenge in cross-coupling reactions. The following are common side reactions and strategies to mitigate them.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Phenylboronic Acid (Biphenyl Formation):

    • Cause: This occurs when two molecules of phenylboronic acid couple with each other, a reaction that can be catalyzed by palladium.

    • Mitigation:

      • Use a slight excess (1.1-1.2 equivalents) of the phenylboronic acid, but avoid a large excess.

      • Ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen can promote homocoupling.

      • Choose a suitable palladium catalyst and ligand system. For instance, bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.

  • Dehalogenation of 3-Halo-isonicotinic Acid:

    • Cause: The starting halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or impurities in the reaction.

    • Mitigation:

      • Use a milder base if possible.

      • Ensure all reagents are pure and the reaction is run under strictly inert conditions.

  • Protodeboronation of Phenylboronic Acid:

    • Cause: The boronic acid group is replaced by a hydrogen atom, forming benzene. This is often promoted by aqueous basic conditions.

    • Mitigation:

      • Minimize the reaction time.

      • Consider using a boronic ester (e.g., a pinacol ester) which can be more stable under certain conditions.

  • Impurities from Catalyst Ligands:

    • Cause: In reactions using palladium catalysts with phosphine ligands (e.g., PPh₃), the ligands themselves can sometimes participate in side reactions, leading to phosphorus-containing impurities.

    • Mitigation:

      • Use the minimum effective amount of catalyst.

      • Consider using ligandless palladium catalysts or catalysts with more robust ligands if this is a persistent issue.

Data Presentation: Impact of Reaction Conditions on Product and Side Product Formation

The following table summarizes the yields of the desired 2-phenylpyridine and common side products from the Suzuki-Miyaura coupling of 2-bromopyridine and phenylboronic acid under different catalytic conditions. While this data is for a constitutional isomer, it provides valuable insights into the trends of side product formation.

Catalyst SystemLigandBaseSolventTemp (°C)2-Phenylpyridine Yield (%)[1]Biphenyl Yield (%)[1]Pyridine Yield (%)[1]
Pd(OAc)₂NoneK₂CO₃DMF/H₂O120LowHighModerate
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O12075105
Pd(OAc)₂IMes·HClK₂CO₃DMF/H₂O1208552
PdCl₂(dppf)dppfCs₂CO₃Dioxane10092<2<1

Data is illustrative and adapted from studies on similar substrates. Actual yields for this compound may vary.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from the synthesis of 5-arylnicotinic acid derivatives and should be optimized for your specific laboratory conditions.[2]

Materials:

  • 3-Bromo-isonicotinic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-isonicotinic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq.), to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Purification Protocol: Recrystallization of this compound

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, or an ethanol/water mixture).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Synthesis_Pathway Start 3-Halo-isonicotinic Acid + Phenylboronic Acid Conditions Pd Catalyst, Base Solvent, Heat Start->Conditions Suzuki-Miyaura Coupling Product This compound Conditions->Product Desired Reaction Homocoupling Biphenyl (Homocoupling) Conditions->Homocoupling Side Reaction Dehalogenation Isonicotinic Acid (Dehalogenation) Conditions->Dehalogenation Side Reaction Protodeboronation Benzene (Protodeboronation) Conditions->Protodeboronation Side Reaction

Caption: Main reaction pathway and major side reactions in the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Optimize_Conditions Optimize Temp, Base, Solvent Check_Conditions->Optimize_Conditions No Check_Inertness Is Atmosphere Inert? Check_Reagents->Check_Inertness Yes Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents No Degas_System Degas Solvent & Use Inert Gas Check_Inertness->Degas_System No Success Successful Synthesis Check_Inertness->Success Yes Replace_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Purify_Reagents->Check_Inertness Degas_System->Success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 3-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Phenylisonicotinic acid from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

  • Probable Causes:

    • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Excessive solvent used: Using too much solvent will keep a significant portion of the product dissolved.

    • Premature crystallization: The compound crystallizing out during hot filtration.

    • Incomplete crystallization: Not allowing enough time or a low enough temperature for the crystals to form.

  • Solutions:

    • Solvent Selection:

      • Refer to the solubility data table below to select an appropriate solvent or solvent system. An ideal solvent should dissolve the compound when hot but have low solubility when cold.

      • Consider using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility.

    • Minimize Solvent Volume:

      • Add the hot solvent portion-wise to the crude material until it just dissolves.

    • Prevent Premature Crystallization:

      • Pre-heat the filtration funnel and receiving flask.

      • Use a stemless funnel for hot filtration to minimize the surface area for cooling.

    • Maximize Crystal Formation:

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Issue 2: Impurities Co-elute with the Product During Column Chromatography

  • Probable Causes:

    • Inappropriate mobile phase polarity: The eluent may be too polar, causing all compounds to move too quickly through the column.

    • Column overloading: Too much crude material has been loaded onto the column.

    • Poor column packing: Channels or cracks in the stationary phase can lead to poor separation.

    • Acidic nature of silica gel: The acidic silanol groups on silica can interact with the basic pyridine nitrogen of this compound, leading to peak tailing and poor separation from other polar impurities.

  • Solutions:

    • Optimize Mobile Phase:

      • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives the target compound an Rf value of 0.2-0.4 and good separation from impurities.

      • Start with a less polar eluent and gradually increase the polarity (gradient elution). A common starting point for phenyl-substituted pyridines is a mixture of hexanes and ethyl acetate.

    • Proper Loading:

      • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better separation.

    • Column Packing:

      • Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • Mitigate Acidity Effects:

      • Add a small amount of a modifier to the eluent. For an acidic compound like this compound, adding a small percentage of acetic acid (e.g., 0.1-1%) can suppress the ionization of the carboxylic acid and improve peak shape.

Issue 3: Product is not Precipitating During Acid-Base Extraction

  • Probable Causes:

    • Incorrect pH: The pH of the aqueous solution has not been adjusted correctly to neutralize the carboxylate or protonate the pyridine nitrogen.

    • Compound is soluble in the aqueous phase at the isoelectric point: While less common for this type of molecule, it is a possibility.

    • Insufficient concentration: The concentration of the product in the aqueous layer is too low to precipitate.

  • Solutions:

    • Verify and Adjust pH:

      • Use a pH meter or pH paper to carefully adjust the pH of the aqueous layer. To precipitate the carboxylic acid, the solution should be acidified to a pH below its pKa (predicted to be around 1.21, so a pH of ~2-3 should be effective).[1]

    • Induce Precipitation:

      • If the product is an oil or does not precipitate, try cooling the solution in an ice bath.

      • Scratching the inside of the flask can also help induce crystallization.

    • Back-Extraction:

      • If the product remains in the aqueous phase, it can be extracted back into an organic solvent (e.g., ethyl acetate, dichloromethane) after adjusting the pH to render the compound neutral.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude this compound reaction mixture?

A1: The impurities will depend on the synthetic route used. For a Suzuki coupling between a 3-halo-isonicotinic acid derivative and phenylboronic acid, common impurities include:

  • Unreacted starting materials (e.g., 3-bromoisonicotinic acid, phenylboronic acid).

  • Homocoupling products (e.g., biphenyl).

  • Palladium catalyst residues.

  • Byproducts from the boronic acid, such as boroxine (a trimer of phenylboronic acid).

Q2: What is the best single purification technique for this compound?

A2: There is no single "best" technique, as the optimal method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice if a suitable solvent can be found, as it is simple and can yield very pure material.

  • Column chromatography is more versatile for separating complex mixtures of impurities.

  • Acid-base extraction is a powerful technique for separating acidic and basic compounds from neutral impurities.

Q3: In what solvents is this compound soluble?

A3: Based on available data, this compound is a solid with slight solubility in DMSO and methanol.[1] For related compounds like nicotinic acid, solubility is higher in polar protic solvents. A systematic approach to determining a suitable recrystallization solvent is recommended.

Q4: How can I monitor the purity of my this compound?

A4: The purity can be assessed by a combination of techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • Melting Point: A pure compound will have a sharp melting point range. The reported melting point for this compound is 227-229°C.[1] A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity and quantifying impurities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 104096-15-3[1]
Molecular Formula C₁₂H₉NO₂[2]
Molecular Weight 199.21 g/mol [2]
Appearance Solid[1]
Melting Point 227-229°C[1]
pKa (Predicted) 1.21 ± 0.10[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]

Table 2: Suggested Solvents for Purification Techniques

TechniqueSolvent/Solvent SystemRationale/Comments
Recrystallization Ethanol/Water, Methanol, Ethyl AcetateThe addition of water as an anti-solvent to a solution in a polar organic solvent is a common strategy for recrystallizing polar compounds.
Column Chromatography Hexanes/Ethyl Acetate (gradient)A common solvent system for separating compounds of intermediate polarity. The polarity can be fine-tuned by adjusting the ratio.
Dichloromethane/Methanol (with 0.1% Acetic Acid)For more polar compounds. The acetic acid helps to improve the peak shape of acidic compounds on silica gel.
Acid-Base Extraction Diethyl Ether or Ethyl Acetate (Organic Phase)These solvents are immiscible with water and have good solvating power for many organic compounds.
5% aq. NaOH or NaHCO₃ (Aqueous Base)To deprotonate the carboxylic acid and bring it into the aqueous phase.
1M aq. HCl (Aqueous Acid)To re-protonate the carboxylate and cause the product to precipitate.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase using TLC. The target compound should have an Rf of ~0.3.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Gradually increase the polarity of the mobile phase if necessary.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate solution. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1M HCl until the solution is acidic (pH ~2-3), causing the this compound to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Mandatory Visualization

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Decision Single Major Spot? TLC Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Acid-Base Extraction Acid-Base Extraction Decision->Acid-Base Extraction Yes, with neutral/basic impurities Column Chromatography Column Chromatography Decision->Column Chromatography No Purity Check Purity Check (TLC, MP, NMR) Recrystallization->Purity Check Acid-Base Extraction->Purity Check Column Chromatography->Purity Check Pure Product Pure Product Purity Check->Pure Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column_Chromatography cluster_0 Problem Identification cluster_1 Potential Solutions Problem Issue? Co-elution Co-elution Problem->Co-elution Peak Tailing Peak Tailing Problem->Peak Tailing Low Recovery Low Recovery Problem->Low Recovery Optimize Eluent Optimize Eluent Co-elution->Optimize Eluent Check Loading Check Sample Loading Co-elution->Check Loading Peak Tailing->Optimize Eluent Add Modifier Add Modifier (e.g., AcOH) Peak Tailing->Add Modifier Low Recovery->Check Loading Repack Column Repack Column Low Recovery->Repack Column

Caption: Troubleshooting common column chromatography issues.

References

Overcoming solubility issues of 3-Phenylisonicotinic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 3-Phenylisonicotinic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is a crystalline solid with very low aqueous solubility.[1] It is slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1] Its poor water solubility is a primary challenge when preparing solutions for biological experiments.

Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?

This is a common issue when a compound with low aqueous solubility is introduced into a buffer system. The organic solvent from your stock solution (e.g., DMSO) is diluted, and if the final concentration of this compound exceeds its solubility limit in the final assay buffer, it will precipitate out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. However, the optimal concentration should be determined for each specific cell line and assay.

Q4: Can I use pH modification to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy. This compound is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (pyridine ring).

  • At acidic pH: The pyridine nitrogen can be protonated, forming a more soluble cationic salt.

  • At basic pH: The carboxylic acid group can be deprotonated, forming a more soluble anionic salt.

It is crucial to ensure the chosen pH is compatible with your biological assay and does not affect the activity of your target.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Initial Solubility Assessment

A preliminary assessment of solubility in various solvents can guide the selection of an appropriate vehicle for your stock solution.

SolventSolubilityNotes
WaterVery LowNot recommended for primary stock solutions.
PBS (pH 7.4)Very LowProne to precipitation.
DMSOSlightly SolubleA common solvent for initial stock solutions.
MethanolSlightly SolubleCan be used, but may be more volatile than DMSO.[1]
EthanolSlightly SolubleAn alternative organic solvent.
1N NaOHHigher SolubilityForms the soluble sodium salt.
1N HClHigher SolubilityForms the soluble hydrochloride salt.
Workflow for Preparing a Soluble Working Solution

This workflow outlines a step-by-step process for preparing a working solution of this compound for your biological assay.

Solubility Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution cluster_3 Troubleshooting Stock Prepare a high concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Intermediate Perform an intermediate dilution of the stock solution into the assay buffer or media. Stock->Intermediate Dilute Final Make the final dilution to the desired assay concentration. Ensure the final DMSO concentration is low (<0.5%). Intermediate->Final Final Dilution Precipitation Precipitation Observed? Final->Precipitation pH_Adjust Adjust pH of assay buffer (if compatible with assay). Precipitation->pH_Adjust Yes Co_Solvent Use a co-solvent system (e.g., with PEG400 or cyclodextrin). Precipitation->Co_Solvent Yes

Caption: A step-by-step workflow for preparing a soluble working solution of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1.992 mg of this compound (MW: 199.21 g/mol ).

  • Dissolving: Add 1 mL of 100% DMSO to the solid.

  • Solubilization: Vortex thoroughly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Visually inspect to ensure all solid has dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Modified Solution Preparation

This protocol is for situations where the final assay buffer can tolerate a pH shift.

  • Prepare a 10 mM solution in 10 mM NaOH:

    • Weigh 1.992 mg of this compound.

    • Add 1 mL of 10 mM NaOH.

    • Vortex until fully dissolved.

  • Neutralization (Optional): If necessary, the pH of this stock can be carefully adjusted towards neutral with dilute HCl before the final dilution into the assay buffer. Monitor for any signs of precipitation during neutralization.

  • Final Dilution: Dilute the stock into the final assay buffer.

Signaling Pathway Perturbation Assay: A Use Case

In a hypothetical assay investigating the effect of this compound on a cellular signaling pathway, the following logical flow would be followed.

Signaling Pathway Assay Start Cell Culture Treatment Treat cells with varying concentrations of This compound. Start->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Analyze protein expression or activity (e.g., Western Blot, ELISA, Kinase Assay). Lysis->Analysis Endpoint Data Interpretation Analysis->Endpoint

Caption: A generalized workflow for a cell-based signaling pathway assay.

Alternative Solubility Enhancement Strategies

If the above methods are not successful or are incompatible with your assay, consider these advanced strategies:

  • Co-solvents: The use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or glycerol in the assay buffer can increase the solubility of hydrophobic compounds.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Salt Formation: If you have access to different salt forms of this compound (e.g., sodium salt, hydrochloride salt), these may exhibit improved aqueous solubility compared to the free acid.

  • Nanomilling: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[2] This is a more specialized technique typically employed in later-stage drug development.

  • Prodrug Approach: Chemical modification of the molecule to a more soluble prodrug that is converted to the active compound in vivo or in vitro can be a viable but resource-intensive strategy.[3]

References

Optimizing reaction conditions for 3-Phenylisonicotinic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of 3-Phenylisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The primary methods for derivatizing the carboxylic acid group of this compound are amidation and esterification. Amidation, or amide bond formation, involves coupling the acid with a primary or secondary amine.[1][2] Esterification involves reacting the acid with an alcohol in the presence of an acid catalyst.[3] Additionally, if starting from a halogenated precursor (e.g., 3-bromo-isonicotinic acid), Suzuki coupling can be employed to introduce the phenyl group, which is a key consideration in the overall synthetic strategy.[4][5]

Q2: My amide coupling reaction with this compound has a low yield. What are the common causes?

A2: Low yields in amide coupling reactions are a frequent issue and can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive form for the amine to attack. If the coupling reagent is degraded, used in insufficient quantity, or is not potent enough for this specific substrate, activation will be incomplete.[6]

  • Deactivation of the Amine: An acid-base reaction between this compound and the amine can form an ammonium salt, which is not nucleophilic.[6][7]

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[6][8]

  • Steric Hindrance: Bulky chemical groups on either the amine or the acid can physically block the reaction site.[6]

  • Catalyst Deactivation: For pyridine-containing molecules like this compound, the pyridine nitrogen can coordinate with and deactivate palladium catalysts in cross-coupling reactions or other metal-based systems.[5]

Q3: How do I choose the correct coupling reagent for my amidation reaction?

A3: The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][9]

  • Carbodiimides (DCC, EDC, DIC): These are widely used and cost-effective. EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.[9][10] However, they can lead to racemization if the amine or acid is chiral. Additives like HOBt or Oxyma are often used to suppress this side reaction.[6][10]

  • Phosphonium Salts (PyBOP, BOP): These are highly efficient and react quickly. They are particularly effective for coupling challenging or sterically hindered substrates.[10]

  • Aminium/Uronium Salts (HATU, HBTU): These are among the most powerful coupling reagents, known for fast reaction times, high yields, and low rates of racemization, making them ideal for sensitive or difficult couplings.[1][10]

Q4: I am observing significant side products in my reaction. How can I minimize them?

A4: Common side reactions include:

  • N-acylurea Formation: This occurs when using carbodiimide reagents (like DCC or EDC), where the activated O-acylisourea intermediate rearranges into an unreactive N-acylurea.[8] To minimize this, add an auxiliary nucleophile like HOBt or perform the reaction at a lower temperature.

  • Racemization: For chiral substrates, the activated carboxylic acid can epimerize. Using aminium/uronium reagents like HATU or adding HOBt can significantly reduce this issue.[6]

  • Homocoupling: In Suzuki couplings, the boronic acid can react with itself. This can be minimized by ensuring the reaction is properly degassed and using the correct stoichiometry of reagents.[5]

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common issues during the derivatization of this compound.

Logical Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield Derivatization start Low or No Yield Observed check_sm Verify Purity & Integrity of Starting Materials (Acid, Amine/Alcohol) start->check_sm sm_ok Materials OK check_sm->sm_ok Pass sm_bad Purify or Replace Starting Materials check_sm->sm_bad Fail check_reagents Check Reagent Quality (Coupling agent, Base, Solvent) reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Use Fresh/Anhydrous Reagents check_reagents->reagents_bad Fail check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok Pass conditions_bad Optimize Conditions (e.g., Increase Temp, Degas) check_conditions->conditions_bad Fail sm_ok->check_reagents reagents_ok->check_conditions optimize_coupling Change Coupling Agent (e.g., EDC -> HATU) conditions_ok->optimize_coupling sm_bad->start reagents_bad->start conditions_bad->start end_good Yield Improved optimize_coupling->end_good end_bad Consult Further Literature optimize_coupling->end_bad

Caption: A decision tree to diagnose potential causes of low reaction yield.

Experimental Protocols

General Derivatization Workflowdot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Starting Materials (this compound, Amine/Alcohol) B 2. Select Anhydrous Solvent (DMF, DCM) A->B C 3. Acid Activation (Add Coupling Reagent/Catalyst + Base) B->C D 4. Add Nucleophile (Amine or Alcohol) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench Reaction & Aqueous Wash E->F G 7. Organic Extraction & Drying F->G H 8. Purify Product (Chromatography/ Recrystallization) G->H I 9. Characterization (NMR, MS) H->I

References

Preventing degradation of 3-Phenylisonicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 3-Phenylisonicotinic acid to prevent its degradation.

Troubleshooting Guide

Users encountering issues with this compound can refer to the following guide for potential causes and solutions.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature.
Inconsistent experimental results Degradation of the compound leading to lower purity.Verify the purity of the compound using a suitable analytical method (e.g., HPLC). If degradation is confirmed, procure a new batch and ensure proper storage.
Poor solubility Potential formation of less soluble degradation products.Characterize the material to identify impurities. If degradation has occurred, purify the compound if possible or obtain a fresh sample.
Presence of unexpected peaks in analytical chromatograms Chemical degradation of this compound.Perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] Specifically, storage at 2-8°C in a tightly sealed container is advised to minimize degradation.[3] The container should be placed in a well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

Q2: What are the likely degradation pathways for this compound during storage?

A2: Based on the structure of this compound, which contains a pyridine ring and a carboxylic acid group, the primary degradation pathways under improper storage conditions are likely to be photodegradation, oxidation, and potentially hydrolysis.[1][2][3] The pyridine ring can be susceptible to oxidation, and the overall structure may be sensitive to light.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change) or by analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to quantify the parent compound and detect the presence of degradation products.[4]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study involves intentionally subjecting the compound to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its degradation.[5][6][7] This study helps to identify potential degradation products and pathways, and is crucial for developing a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient from its degradation products.[6][7]

Q5: Are there any known incompatible materials that should be avoided during storage?

A5: Yes, this compound should be stored away from strong oxidizing agents.[2] Contact with such materials could lead to oxidative degradation of the molecule.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3 µm) is a suitable starting point.[4]

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with different polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 260 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 24 hours. Cool, dissolve in a suitable solvent, and dilute with mobile phase for HPLC analysis.

  • Photodegradation: Expose 10 mg of solid this compound to UV light (254 nm) for 24 hours. Dissolve in a suitable solvent and dilute with mobile phase for HPLC analysis.

Visualizations

G cluster_degradation Potential Degradation Pathways Cool_Dry_Place Cool, Dry Place (2-8°C) 3_Phenylisonicotinic_Acid This compound (Stable) Tightly_Sealed_Container Tightly Sealed Amber Container Away_from_Incompatibles Away from Strong Oxidizing Agents Photodegradation Photodegradation (Exposure to Light) Oxidation Oxidation (Contact with Oxidants) Hydrolysis Hydrolysis (Presence of Moisture) Degraded_Product Degraded Product(s) 3_Phenylisonicotinic_Acid->Degraded_Product Improper Storage

Caption: Logical relationship between storage conditions and compound stability.

G Start Sample of This compound Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress_Conditions Analyze Analyze by Stability-Indicating HPLC Method Stress_Conditions->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify End Understand Degradation Pathways Identify->End

References

Troubleshooting low cell permeability of 3-Phenylisonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Phenylisonicotinic acid derivatives, particularly concerning their low cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits low permeability in a Caco-2 assay. What are the primary reasons for this?

A1: Low permeability of small molecules like this compound derivatives in Caco-2 assays can stem from several factors:

  • Physicochemical Properties: The inherent properties of the derivative, such as high molecular weight, low lipophilicity (LogP/LogD), and a large number of hydrogen bond donors/acceptors, can limit passive diffusion across the cell membrane.[1][2][3]

  • Active Efflux: These compounds may be substrates for efflux pumps like P-glycoprotein (P-gp/MDR1), which are highly expressed in Caco-2 cells. This active transport out of the cell is a major cause of low apparent permeability from the apical (AP) to basolateral (BL) side.[4][5]

  • Low Compound Recovery: The compound may be binding non-specifically to the plasticware of the assay plate or accumulating within the cell monolayer (e.g., lysosomal trapping), leading to an underestimation of its permeability.[4][5]

  • Compound Stability: The derivative may be unstable in the assay buffer, degrading over the course of the experiment.[5][6]

Q2: How can I determine if my this compound derivative is a substrate for an efflux pump like P-glycoprotein?

A2: To ascertain if your compound is an efflux pump substrate, you can perform a bidirectional Caco-2 assay.[7][8] This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[4] Additionally, you can conduct the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability with the inhibitor present further confirms that your compound is a P-gp substrate.[7][9]

Q3: My compound has acceptable permeability in the PAMPA assay but performs poorly in a Caco-2 cell assay. What is the likely cause?

A3: This discrepancy often points to the involvement of biological transport mechanisms present in Caco-2 cells, which are absent in the PAMPA model.[4][10] The most probable reason is that your this compound derivative is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4] These transporters actively pump the compound out of the cell, reducing its net apical-to-basolateral permeability.[4]

Q4: What does a high efflux ratio in a Caco-2 assay indicate?

A4: An efflux ratio, calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction, that is greater than 2 suggests that your compound is actively transported by efflux pumps.[4] This is a major cause of low intracellular concentration and poor oral bioavailability for many drug candidates.[4]

Troubleshooting Guides

This section provides structured guidance for identifying and addressing the potential causes of low cell permeability of your this compound derivative.

Guide 1: Assessing Passive Permeability

Problem: The this compound derivative shows low activity in cell-based assays, suggesting poor uptake.

Possible Cause: The physicochemical properties of the molecule may be limiting its ability to passively diffuse across the cell membrane.

Troubleshooting Workflow:

start Start: Low cell-based activity physchem Determine physicochemical properties (logP, molecular weight, polar surface area) start->physchem pampa Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) physchem->pampa analyze_pampa Analyze PAMPA results pampa->analyze_pampa low_passive Low predicted passive permeability (Pe < 1 x 10⁻⁶ cm/s) analyze_pampa->low_passive high_passive High predicted passive permeability (Pe > 1 x 10⁻⁶ cm/s) analyze_pampa->high_passive structural_mod Consider structural modifications to increase lipophilicity low_passive->structural_mod Low Permeability investigate_efflux Proceed to Guide 2: Investigating Active Efflux high_passive->investigate_efflux High Permeability

Caption: Workflow for assessing passive permeability.

Guide 2: Investigating Active Efflux

Problem: The compound has good predicted passive permeability but still shows low intracellular concentration.

Possible Cause: The compound is likely a substrate for active efflux pumps.

Troubleshooting Workflow:

start Start: High predicted passive permeability but low intracellular concentration caco2_bi Perform Caco-2 bidirectional permeability assay (A-B and B-A) start->caco2_bi calc_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) caco2_bi->calc_er er_check ER > 2? calc_er->er_check efflux_confirmed Active efflux is confirmed er_check->efflux_confirmed Yes no_efflux Efflux is not the primary issue. Investigate other factors (e.g., metabolism, lysosomal trapping). er_check->no_efflux No inhibitor_assay Perform Caco-2 assay with efflux pump inhibitors (e.g., verapamil) efflux_confirmed->inhibitor_assay permeability_increase Does permeability increase? inhibitor_assay->permeability_increase confirm_pump Confirms involvement of specific efflux pump permeability_increase->confirm_pump Yes

Caption: Workflow for investigating active efflux.

Data Presentation

Table 1: Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1]

ClassSolubilityPermeabilityOral Absorption Characteristics
IHighHighWell-absorbed
IILowHighAbsorption is limited by dissolution
IIIHighLowAbsorption is limited by permeability
IVLowLowPoorly absorbed
Table 2: Interpreting Apparent Permeability (Papp) Values from Caco-2 Assays
Papp (A-B) Value (cm/s)Permeability Classification
< 1 x 10⁻⁶Low
1 - 10 x 10⁻⁶Moderate
> 10 x 10⁻⁶High

Note: These are generally accepted ranges and can vary slightly between laboratories.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound.

Methodology:

  • Prepare Lipid Mixture: A solution of a lipid (e.g., 2% w/v lecithin in dodecane) is prepared.

  • Coat Donor Plate: The filter of a 96-well donor plate is coated with the lipid mixture.

  • Prepare Compound Solutions: The this compound derivative is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Add Solutions to Plates: The buffer is added to the acceptor plate, and the compound solution is added to the donor plate.

  • Assemble the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid membrane.[5]

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[5]

  • Calculate Permeability: The effective permeability (Pe) is calculated using an appropriate formula.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the intestinal permeability of a compound and assess its potential for active transport.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[9]

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9][11]

    • Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.[4][9]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[9]

    • For Apical-to-Basolateral (A-B) transport: Add the this compound derivative (typically at a concentration of 1-10 µM) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.[9]

    • For Basolateral-to-Apical (B-A) transport: Add the this compound derivative in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.[9]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).[9]

    • At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.[9]

  • Quantification:

    • The concentration of the compound in the collected samples is determined by LC-MS/MS.[8]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial donor concentration.[4]

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).[5]

Signaling Pathways and Workflows

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space compound_ext 3-Phenylisonicotinic Acid Derivative passive_diffusion Passive Diffusion compound_ext->passive_diffusion Permeation compound_int Intracellular Compound passive_diffusion->compound_int efflux_pump Efflux Pump (e.g., P-gp) efflux_pump->compound_ext Efflux compound_int->efflux_pump Binding target Therapeutic Target compound_int->target Pharmacological Effect

Caption: Cellular transport pathways for a small molecule drug candidate.

References

Technical Support Center: Scaling Up the Synthesis of 3-Phenylisonicotinic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Phenylisonicotinic acid for preclinical studies.

Troubleshooting Guide

Encountering issues during the scale-up of this compound synthesis is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Question 1: My Suzuki-Miyaura coupling reaction to synthesize this compound is giving a low yield. What are the primary factors to investigate?

Answer:

Low yields in Suzuki-Miyaura coupling reactions are a frequent issue. Here are the key parameters to check systematically:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. It is crucial to ensure that your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of your 3-haloisonicotinic acid and phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base Selection and Solubility: The choice and quality of the base are critical. The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions. The solubility of the base in the reaction medium is also important for its effectiveness.

  • Solvent System: The solvent system plays a vital role in the reaction's success. A combination of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution is often used. The ratio of these solvents can significantly impact the reaction rate and yield.

Question 2: I am observing significant amounts of side products in my reaction mixture. What are the common byproducts and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in cross-coupling reactions. Here are some of the usual suspects and strategies to mitigate their formation:

  • Homocoupling Products: The formation of biphenyl (from the coupling of two phenylboronic acid molecules) is a common side reaction. This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can help minimize this.

  • Dehalogenation of the Starting Material: The 3-haloisonicotinic acid can undergo dehalogenation, resulting in the formation of isonicotinic acid. This can be caused by certain impurities or an inappropriate choice of catalyst and ligand. Screening different phosphine ligands can sometimes resolve this issue.

  • Protodeboronation of Phenylboronic Acid: The phenylboronic acid can react with protons in the reaction mixture to form benzene. This is more likely to occur in the presence of water and at elevated temperatures. Using anhydrous solvents (if the reaction conditions permit) or minimizing the reaction time can be beneficial.

Question 3: I am struggling with the purification of the final product, this compound. What are the recommended purification methods?

Answer:

The purification of this compound can be challenging due to its physical properties and potential impurities. Here are some effective purification strategies:

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can utilize its acidic nature for purification. Dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidifying the aqueous layer will precipitate the pure this compound, which can be collected by filtration.

  • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water or a mixture of water and an organic solvent like ethanol could be a good starting point.

  • Column Chromatography: If the impurities have similar acidic properties to the product, column chromatography on silica gel may be necessary. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group is often effective.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the scalable synthesis of this compound?

A1: A common and cost-effective starting material is 3-chloroisonicotinic acid or 3-bromoisonicotinic acid. These can be coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Q2: Which palladium catalyst and ligand system is recommended for the Suzuki-Miyaura coupling to synthesize this compound?

A2: A variety of palladium catalysts and ligands can be effective. A good starting point would be to use a catalyst like Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos, which can improve catalytic activity for challenging substrates.

Q3: What are the typical reaction conditions for the Suzuki-Miyaura coupling on a gram scale?

A3: Typical conditions involve reacting the 3-haloisonicotinic acid with a slight excess of phenylboronic acid (1.1-1.5 equivalents) in the presence of a palladium catalyst (1-5 mol%) and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents). The reaction is usually carried out in a degassed solvent mixture such as dioxane/water or toluene/ethanol at elevated temperatures (80-110 °C) under an inert atmosphere.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.

Q5: What are the key safety precautions to take during the synthesis?

A5: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Reactions under pressure should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Materials 3-Chloroisonicotinic acid, Phenylboronic acid
Catalyst Pd(OAc)₂ / SPhos
Base K₃PO₄
Solvent Dioxane / H₂O (4:1)
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 75-90%
Purity (after purification) >98% (by HPLC)

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling for the Synthesis of this compound (Adapted from similar procedures)

This protocol describes a general method for the synthesis of this compound on a gram scale.

Materials:

  • 3-Chloroisonicotinic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloroisonicotinic acid, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and SPhos to the flask. Subsequently, add the degassed 1,4-dioxane and deionized water (4:1 ratio) via a cannula or syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane containing 1% acetic acid).

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Add Reactants & Base (3-Chloroisonicotinic Acid, Phenylboronic Acid, K3PO4) B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Catalyst & Solvents (Pd(OAc)2/SPhos, Dioxane/H2O) B->C D 4. Heat to 100°C & Stir Vigorously C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Quench & Acidify E->F G 7. Extraction with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Purify by Crystallization or Chromatography H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Potential Anti-inflammatory Signaling Pathway cluster_compound Compound Action cluster_response Cellular Response Stimulus Pro-inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB activates COX2 COX-2 Enzyme NFkB->COX2 induces expression Inflammation Inhibition of Pro-inflammatory Mediators (e.g., Prostaglandins) COX2->Inflammation leads to Compound This compound (or related derivatives) Compound->COX2 potentially inhibits

Caption: Potential anti-inflammatory signaling pathway for 3-arylpyridine carboxylic acids.

Technical Support Center: 3-Phenylisonicotinic Acid - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and removal of impurities in 3-Phenylisonicotinic acid.

Troubleshooting Guide

Common issues encountered during the purification of this compound are summarized below, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Solution cooled too quickly, trapping impurities.- Insufficient washing of crystals.- Select a solvent in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol, methanol, or water are good starting points for carboxylic acids.[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Wash the filtered crystals with a small amount of cold recrystallization solvent.
Presence of Starting Materials (e.g., 3-halopyridine-4-carboxylic acid, phenylboronic acid) - Incomplete reaction during synthesis (e.g., Suzuki-Miyaura coupling).- Optimize reaction conditions (e.g., reaction time, temperature, catalyst loading).- Purify the crude product using column chromatography on silica gel before recrystallization.
Detection of Homo-coupled By-products (e.g., Biphenyl, 4,4'-bipyridine-dicarboxylic acid) - Common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[3]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Thoroughly degas all solvents and reagents before use.[3] - These impurities can often be removed by careful recrystallization or column chromatography.
Presence of Phosphorus-Containing Impurities - If phosphine ligands are used in the synthesis (e.g., Suzuki-Miyaura coupling), these can be a source of impurities.[4]- Choose ligands that are less prone to generating impurities.- Purification by column chromatography is often effective in removing these types of impurities.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- High concentration of impurities depressing the melting point.- Use a lower-boiling point solvent.- Add slightly more solvent to the hot solution to ensure the compound stays dissolved longer as it cools.
Poor Crystal Formation - Solution is not sufficiently saturated.- Supersaturated solution is stable and does not nucleate.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via Suzuki-Miyaura coupling?

A1: The most common impurities include:

  • Unreacted Starting Materials: Such as the halide (e.g., 3-bromo- or 3-chloropyridine-4-carboxylic acid) and the boronic acid or its esters (e.g., phenylboronic acid).

  • Homo-coupled Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and bipyridine derivatives (from the coupling of two pyridine starting materials). The formation of these by-products is a common issue in Suzuki coupling reactions.

  • Protodeboronated By-products: Benzene (from the replacement of the boronic acid group with a hydrogen atom).

  • Ligand-Derived Impurities: If phosphine-based ligands are used, impurities derived from these ligands can be present in the final product.[4]

Q2: How can I identify the impurities in my sample of this compound?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities by comparing the spectra of the impure sample to that of a pure standard and to the spectra of potential impurities. Quantitative NMR (qNMR) can be used to determine the purity of the sample without the need for a reference standard of the analyte.[2][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities. Derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required.[8]

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: For carboxylic acids like this compound, polar protic solvents are often a good choice. Ethanol, methanol, or a mixture of ethanol and water are recommended starting points. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[1]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography using silica gel is an effective method for purifying this compound, especially for removing by-products with different polarities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often provides good separation.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal formation should be observed as the solution cools. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Once the flask has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

HPLC Method for Purity Analysis

Objective: To determine the purity of a this compound sample and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Visualizations

impurity_identification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Suzuki-Miyaura Coupling (3-halopyridine-4-carboxylic acid + phenylboronic acid) recrystallization Recrystallization synthesis->recrystallization Crude Product column_chromatography Column Chromatography synthesis->column_chromatography Crude Product hplc HPLC recrystallization->hplc column_chromatography->hplc nmr NMR hplc->nmr Impurity Fraction Collection final_purity Final Purity Determination hplc->final_purity Purity Assessment gcms GC-MS nmr->gcms Further Characterization gcms->final_purity Impurity Identification troubleshooting_logic cluster_recrystallization_issues Recrystallization Troubleshooting cluster_synthesis_issues Synthesis By-product Troubleshooting start Low Purity of this compound check_recrystallization check_recrystallization start->check_recrystallization Purified by Recrystallization? check_synthesis check_synthesis start->check_synthesis Crude Product Analysis check_solvent Check Recrystallization Solvent check_cooling Check Cooling Rate check_solvent->check_cooling check_washing Check Crystal Washing check_cooling->check_washing optimize_recrystallization Optimize Recrystallization Protocol check_washing->optimize_recrystallization check_starting_materials Presence of Starting Materials? check_homocoupling Presence of Homo-coupled Products? check_starting_materials->check_homocoupling check_phosphine Presence of Phosphine-related Impurities? check_homocoupling->check_phosphine optimize_synthesis Optimize Synthesis & Consider Chromatography check_phosphine->optimize_synthesis check_recrystallization->check_solvent Yes check_synthesis->check_starting_materials

References

Enhancing the stability of 3-Phenylisonicotinic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylisonicotinic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors influencing the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1] As an aromatic carboxylic acid, its solubility and the reactivity of its functional groups are sensitive to these environmental conditions.

2. What is the likely degradation pathway for this compound in an aqueous environment?

While specific degradation pathways for this compound are not extensively documented, analogous to other aromatic carboxylic acids and pyridine derivatives, the degradation is likely to occur via oxidation of the phenyl or pyridine ring, or through decarboxylation, especially at elevated temperatures.[2][3] Oxidative degradation may be initiated by light or the presence of oxidizing agents.[4]

3. How does pH affect the solubility and stability of this compound solutions?

The pH of the aqueous solution significantly impacts the solubility and stability of this compound. The carboxylic acid group has a pKa, and the pyridine nitrogen can also be protonated. The solubility is generally lowest near its isoelectric point and increases in acidic or alkaline solutions where the molecule is ionized. Extreme pH values, however, can catalyze degradation reactions such as hydrolysis.[5]

4. Can this compound undergo photodegradation?

Yes, compounds containing phenyl and pyridine rings can be susceptible to photodegradation. Exposure to UV or even ambient light can potentially lead to the formation of reactive species and subsequent degradation of the molecule.[4] It is advisable to protect solutions of this compound from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in the aqueous solution. The concentration of this compound exceeds its solubility at the current pH and temperature.Adjust the pH of the solution away from the isoelectric point. Gently warm the solution while stirring. If the issue persists, consider using a co-solvent.
Discoloration of the solution over time. This may indicate oxidative degradation of the compound.Prepare fresh solutions and store them protected from light and at a low temperature (2-8°C). Consider adding an antioxidant, such as ascorbic acid, to the formulation.
Loss of potency or inconsistent analytical results. The compound may be degrading in the solution.Perform a stability study to determine the rate of degradation under your experimental conditions. Ensure that the analytical method is stability-indicating.
Unexpected peaks in chromatograms. These could be degradation products.Conduct forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to identify potential degradation products and validate your analytical method's ability to separate them from the parent compound.[6][7]

Data Presentation

Table 1: Representative Stability of this compound (1 mg/mL) in Aqueous Solution at Different pH and Temperatures (Storage for 7 days)

pHTemperature (°C)% Recovery (Protected from Light)% Recovery (Exposed to Light)
3.0499.598.1
3.02598.295.3
7.0499.898.5
7.02597.594.0
9.0499.297.8
9.02596.893.5

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Weigh the desired amount of this compound solid.

  • Add a small amount of a suitable organic solvent in which the compound is freely soluble (e.g., DMSO, ethanol) to dissolve the solid completely.

  • Slowly add the desired aqueous buffer to the dissolved compound with continuous stirring.

  • Adjust the pH of the final solution as required using dilute acid or base.

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Store the stock solution in an amber vial at 2-8°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a calibration curve with standard solutions of this compound of known concentrations.

    • Inject the test samples (from the stability study) into the HPLC system.

    • Quantify the amount of this compound remaining by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

DegradationPathway cluster_main Plausible Degradation of this compound 3-Phenylisonicotinic_Acid 3-Phenylisonicotinic_Acid Hydroxylated_Intermediates Hydroxylated_Intermediates 3-Phenylisonicotinic_Acid->Hydroxylated_Intermediates Oxidation Phenylpyridine Phenylpyridine 3-Phenylisonicotinic_Acid->Phenylpyridine Decarboxylation Oxidative_Stress Oxidative_Stress Oxidative_Stress->Hydroxylated_Intermediates Ring_Opening Ring_Opening Hydroxylated_Intermediates->Ring_Opening Further_Degradation_Products Further_Degradation_Products Ring_Opening->Further_Degradation_Products Decarboxylation Decarboxylation Decarboxylation->Phenylpyridine

Caption: Plausible degradation pathways for this compound.

StabilityWorkflow cluster_workflow Experimental Workflow for Stability Study Prepare_Solution Prepare Aqueous Solution of this compound Aliquot_Samples Aliquot Samples into Vials Prepare_Solution->Aliquot_Samples Stress_Conditions Store under Different Conditions (pH, Temp, Light) Aliquot_Samples->Stress_Conditions Time_Points Sample at Pre-defined Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Analyze Data and Determine Degradation Rate HPLC_Analysis->Data_Analysis

Caption: General workflow for a stability study of this compound.

TroubleshootingFlowchart cluster_flowchart Troubleshooting Solution Instability Start Instability Observed (Precipitation, Discoloration, etc.) Check_Solubility Is the concentration below the solubility limit? Start->Check_Solubility Adjust_pH Adjust pH to increase solubility Check_Solubility->Adjust_pH No Check_Degradation Is degradation suspected? Check_Solubility->Check_Degradation Yes Use_Cosolvent Consider using a co-solvent Adjust_pH->Use_Cosolvent Re-evaluate Re-evaluate stability Use_Cosolvent->Re-evaluate Protect_Light Protect from light Check_Degradation->Protect_Light Yes Control_Temp Store at lower temperature Protect_Light->Control_Temp Add_Stabilizer Add antioxidant or other stabilizer Control_Temp->Add_Stabilizer Add_Stabilizer->Re-evaluate

Caption: Troubleshooting flowchart for instability of this compound solutions.

References

Validation & Comparative

Comparative Analysis of Antibacterial Activity: 3-Phenylisonicotinic Acid vs. Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the documented antibacterial properties of 3-Phenylisonicotinic acid and the well-established antituberculosis drug, Isoniazid. While Isoniazid has been extensively studied, with a wealth of data on its efficacy and mechanism of action, there is a notable absence of publicly available information regarding the antibacterial activity of this compound.

This guide synthesizes the current knowledge on Isoniazid's antibacterial profile and provides the standardized experimental protocols used to generate such data. The absence of corresponding data for this compound precludes a direct comparative analysis at this time.

Quantitative Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following table summarizes the MIC values for Isoniazid against various strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against Mycobacterium tuberculosis

Bacterial Strain/IsolateMIC (µg/mL)Reference
Drug-Susceptible M. tuberculosis0.02 - 0.06[1]
M. tuberculosis H37Rv (Reference Strain)0.06[1]
Isoniazid-Resistant M. tuberculosis (with inhA mutations)0.05 - 4.0[2]
Isoniazid-Resistant M. tuberculosis (with katG mutations, moderate resistance)2.0 - 4.0[2][3]
Multidrug-Resistant (MDR) M. tuberculosis2.0 - 4.0[4]

Note: No publicly available data was found for the Minimum Inhibitory Concentration of this compound against any bacterial strains.

Mechanism of Action

Isoniazid:

Isoniazid is a prodrug, meaning it requires activation by a bacterial enzyme to exert its antibacterial effect. Its mechanism of action is well-elucidated and involves the following key steps:

  • Activation: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.

  • Radical Formation: This activation process generates several reactive species, including an isonicotinic acyl radical.

  • Target Inhibition: The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase II (FASII) system.

  • Mycolic Acid Synthesis Inhibition: The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall.

  • Bactericidal Effect: The disruption of the cell wall integrity ultimately leads to bacterial cell death.

Isoniazid_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Mycolic_Acid_Synthesis->Cell_Wall Disrupts Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death

Caption: Mechanism of action of Isoniazid.

This compound:

No information on the mechanism of action for this compound as an antibacterial agent is currently available in the scientific literature.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound using the broth microdilution method. This is a standard and widely accepted protocol.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours.

    • Several colonies are used to inoculate a sterile saline or broth solution.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., Isoniazid) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the compound are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • Control wells are included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35-37°C for 16-20h C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Experimental workflow for MIC determination.

Conclusion

This comparative guide highlights the extensive body of research supporting the antibacterial activity of Isoniazid against Mycobacterium tuberculosis. Its efficacy, measured by low MIC values, and its well-defined mechanism of action solidify its role as a frontline antituberculosis therapeutic. In stark contrast, there is a significant lack of published data on the antibacterial properties of this compound. Therefore, any potential antibacterial activity and its mechanism remain unknown. Further research and generation of experimental data are necessary to enable a meaningful comparison and to ascertain if this compound possesses any therapeutic potential as an antibacterial agent.

References

Structure-Activity Relationship of 3-Phenylisonicotinic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity of Nicotinic Acid Derivatives

The biological activity of nicotinic acid derivatives can be significantly influenced by the nature and position of substituents. The following table summarizes the antimicrobial activity of a series of nicotinic acid hydrazones and their cyclized 1,3,4-oxadiazoline derivatives against various bacterial strains. This data, while not exclusively on 3-phenylisonicotinic acid, provides valuable insights into how modifications to a related scaffold impact biological function.

Compound IDR Group (Substitution on Phenyl Ring)ModificationTest OrganismMIC (µg/mL)
5 4-chlorophenylAcylhydrazoneStaphylococcus aureus7.81-15.62
Staphylococcus epidermidis7.81-15.62
13 5-nitrofuranAcylhydrazoneStaphylococcus aureus3.91-7.81
Staphylococcus epidermidis1.95
17 4-(dimethylamino)phenyl1,3,4-oxadiazolineStaphylococcus aureus7.81-31.25
Staphylococcus epidermidis7.81-15.62
25 5-nitrofuran1,3,4-oxadiazolineBacillus subtilis7.81
Staphylococcus aureus7.81

Data Analysis: The data suggests that the nature of the substituent on the aromatic ring plays a crucial role in the antimicrobial activity. For instance, the presence of a 5-nitrofuran group (Compound 13 and 25 ) appears to confer potent activity against Gram-positive bacteria.[1] The conversion of the acylhydrazone to a 1,3,4-oxadiazoline derivative also influences the activity spectrum.[1]

Experimental Protocols

The determination of the biological activity of these compounds relies on standardized and reproducible experimental protocols. Below are the methodologies for the antimicrobial assays cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. Positive (medium with bacteria) and negative (medium only) controls are included. The microtiter plates are then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical compounds, a process central to structure-activity relationship studies.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials Reaction Chemical Reaction Starting_Materials->Reaction Purification Purification & Characterization Reaction->Purification Primary_Screening Primary Screening (e.g., MIC) Purification->Primary_Screening Test Compounds Secondary_Screening Secondary Screening (e.g., Cytotoxicity) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis SAR_Analysis->Reaction Design New Analogs

A generalized workflow for drug discovery and SAR analysis.

Signaling Pathway Context

While a specific signaling pathway for the antimicrobial action of this compound analogs is not definitively established, a plausible mechanism for many antibacterial agents involves the inhibition of essential bacterial enzymes. The following diagram illustrates a simplified representation of enzyme inhibition, a common mechanism of action for antimicrobial drugs.

G Drug 3-Phenylisonicotinic Acid Analog Inhibition Enzyme Inhibition Drug->Inhibition Target_Enzyme Bacterial Target Enzyme (e.g., DNA Gyrase, DHFR) Product Essential Bacterial Product Target_Enzyme->Product Catalyzes Substrate Enzyme Substrate Substrate->Target_Enzyme Binds to Cell_Death Bacterial Cell Death Product->Cell_Death Absence leads to Inhibition->Target_Enzyme Blocks

References

Comparative study of different synthetic routes to 3-Phenylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3-Phenylisonicotinic acid (also known as 3-phenylpyridine-4-carboxylic acid), a key building block in medicinal chemistry. The focus is on three prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling. This document presents a side-by-side comparison of their methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound is a heterocyclic carboxylic acid featuring a phenyl group at the 3-position of a pyridine ring. This structural motif is of significant interest in pharmaceutical research due to its presence in various biologically active compounds. The synthesis of this molecule primarily relies on the formation of a carbon-carbon bond between the pyridine and phenyl rings, a transformation for which palladium-catalyzed cross-coupling reactions are exceptionally well-suited. This guide will compare the Suzuki, Negishi, and Stille reactions, which are cornerstone methods in modern organic synthesis for constructing such biaryl systems.

Comparative Analysis of Synthetic Routes

The synthesis of this compound via these cross-coupling methods typically starts from a halogenated pyridine precursor, most commonly ethyl 3-bromoisonicotinate or 3-bromoisonicotinic acid, which is then coupled with a phenyl-donating reagent. The choice of reaction is often dictated by factors such as reagent availability, functional group tolerance, reaction efficiency, and toxicity of the reagents and byproducts.

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes. The Suzuki-Miyaura coupling is well-documented for a direct precursor, while data for Negishi and Stille couplings are based on general protocols for similar transformations due to a lack of specific published syntheses for the target molecule.

Parameter Suzuki-Miyaura Coupling Negishi Coupling (General Protocol) Stille Coupling (General Protocol)
Pyridine Substrate Ethyl 3-bromoisonicotinate3-Bromoisonicotinic acid / ester3-Bromoisonicotinic acid / ester
Phenylating Agent Phenylboronic acidPhenylzinc chlorideTributyl(phenyl)stannane
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄, Ni(acac)₂, etc.Pd(PPh₃)₄, Pd(OAc)₂
Base/Additive K₂CO₃Not requiredLiCl (optional additive)
Solvent 1,4-Dioxane / H₂OTHF, DMFToluene, DMF, Dioxane
Temperature 100 °CRoom Temperature to 80 °C80-110 °C
Reported Yield 89% (for ethyl ester)Typically high (80-95%+)Typically high (75-95%)
Key Advantages Low toxicity of boron reagents; high functional group tolerance; commercially available reagents.High reactivity of organozinc reagents; useful for less reactive halides.Excellent functional group tolerance; organostannanes are stable to air/moisture.
Key Disadvantages Requires a base which may not be suitable for all substrates.Organozinc reagents are moisture-sensitive and often prepared in situ.High toxicity of organotin reagents and byproducts; purification can be difficult.

Experimental Protocols & Methodologies

Detailed experimental procedures for each of the key synthetic routes are provided below. The Suzuki-Miyaura protocol is based on a published synthesis of a direct precursor, while the Negishi and Stille protocols are generalized for this class of transformation.

Route 1: Suzuki-Miyaura Coupling

This method is often the preferred route due to the stability, low toxicity, and commercial availability of the boronic acid reagents. The reaction generally proceeds with good to excellent yields and tolerates a wide variety of functional groups.

Experimental Protocol (Synthesis of Ethyl 3-phenylisonicotinate):

  • Reaction Setup: In a reaction vessel, combine ethyl 3-bromoisonicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. Subsequently, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.), under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-phenylisonicotinate.

  • Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the final this compound using standard basic (e.g., NaOH or KOH in ethanol/water) or acidic conditions, followed by neutralization.

Route 2: Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents, which can be advantageous for coupling with less reactive organic halides (e.g., chlorides).[1] However, these reagents are often sensitive to moisture and are typically prepared in situ.[2]

General Experimental Protocol:

  • Preparation of Phenylzinc Reagent: In a flame-dried flask under an inert atmosphere, prepare phenylzinc chloride by reacting phenylmagnesium bromide or phenyllithium with zinc chloride in an anhydrous solvent like THF.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve 3-bromoisonicotinic acid (or its ester) and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Coupling Reaction: Slowly add the freshly prepared phenylzinc chloride solution (1.2 equiv.) to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C, monitoring its progress by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Route 3: Stille Coupling

The Stille coupling is known for its excellent tolerance of a wide array of functional groups. The organostannane reagents are stable to air and moisture, making them easy to handle.[3] The primary drawback is the high toxicity of tin compounds, which can also make product purification challenging.[3]

General Experimental Protocol:

  • Reaction Setup: In a flask, combine 3-bromoisonicotinic acid (or its ester) (1.0 equiv.), tributyl(phenyl)stannane (1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent such as toluene or DMF. A lithium chloride additive is sometimes included to facilitate the reaction.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Purification: Filter the mixture through celite to remove the tin fluoride salts. Wash the filtrate, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the three primary cross-coupling routes to this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromo-Isonicotinic_Acid_Ester Ethyl 3-Bromoisonicotinate Product_Ester Ethyl 3-Phenylisonicotinate 3-Bromo-Isonicotinic_Acid_Ester->Product_Ester Suzuki Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Product_Ester Catalyst Pd(dppf)Cl₂ Catalyst->Product_Ester Base K₂CO₃ Base->Product_Ester Solvent Dioxane/H₂O Solvent->Product_Ester Temp 100 °C Temp->Product_Ester Final_Product 3-Phenylisonicotinic Acid Product_Ester->Final_Product Hydrolysis

Diagram 1: Suzuki-Miyaura Coupling Pathway

Negishi_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromo-Isonicotinic_Acid 3-Bromoisonicotinic Acid / Ester Final_Product 3-Phenylisonicotinic Acid 3-Bromo-Isonicotinic_Acid->Final_Product Negishi Coupling Phenylzinc_Chloride Phenylzinc Chloride Phenylzinc_Chloride->Final_Product Catalyst Pd(PPh₃)₄ Catalyst->Final_Product Solvent Anhydrous THF Solvent->Final_Product Temp RT - 50 °C Temp->Final_Product

Diagram 2: Negishi Coupling Pathway

Stille_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromo-Isonicotinic_Acid 3-Bromoisonicotinic Acid / Ester Final_Product 3-Phenylisonicotinic Acid 3-Bromo-Isonicotinic_Acid->Final_Product Stille Coupling Phenylstannane Tributyl(phenyl)stannane Phenylstannane->Final_Product Catalyst Pd(PPh₃)₄ Catalyst->Final_Product Solvent Toluene Solvent->Final_Product Temp ~110 °C Temp->Final_Product

Diagram 3: Stille Coupling Pathway

Conclusion

The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a highly practical and often preferred method, benefiting from the use of non-toxic and stable boron reagents, which frequently results in high yields and straightforward purification. The Negishi coupling offers an alternative with highly reactive organozinc reagents, which can be particularly effective for less reactive substrates, though it requires stricter anhydrous conditions. The Stille coupling provides excellent functional group compatibility but is significantly hampered by the toxicity of organotin compounds, posing safety and purification challenges. For most applications, particularly in pharmaceutical development where safety and scalability are paramount, the Suzuki-Miyaura coupling represents the most balanced and advantageous route.

References

Efficacy of Phenyl-Substituted Nitrogen Heterocycles Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. This guide provides a comparative analysis of the efficacy of several classes of 3-phenylisonicotinic acid and structurally related phenyl-substituted nitrogen heterocyclic derivatives against various drug-resistant bacterial strains. The information presented is collated from recent preclinical studies and is intended for researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

The in vitro antibacterial efficacy of various phenyl-substituted nitrogen heterocyclic derivatives has been evaluated against a panel of drug-resistant bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for comparison. The following tables summarize the MIC values of representative compounds from different studies.

Table 1: Antibacterial Activity of 3-Phenyl-Substituted Derivatives against Gram-Positive Bacteria

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
3-Phenylquinazolin-4(3H)-one4c, 4e, 4gMethicillin-resistant Staphylococcus aureus (MRSA)0.125 - 8[1]
3-PhenylisoquinolineN-methyl quaternary ammonium derivatives (1b-7b)Methicillin-resistant Staphylococcus aureus (MRSA)Potency increases with lipophilicity[2]
PhenyltriazoleCompound 29Methicillin-resistant Staphylococcus aureus (MRSA)≤ 4[3]
3-(Pyridine-3-yl)-2-oxazolidinone21b, 21d, 21fStaphylococcus aureusSimilar to linezolid[4]
Chlorinated 3-Phenylpropanoic AcidCompound 1Staphylococcus aureus-[5]
3,3′-((3-hydroxyphenyl)azanediyl)dipropionic AcidCompounds with 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groupsMultidrug-resistant S. aureus-[6]
3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one4e, 4i, 4kGram-positive bacteriaEncouraging activity[7]

Table 2: Antibacterial Activity of 3-Phenyl-Substituted Derivatives against Gram-Negative Bacteria

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
4-Nitro-3-phenylisoxazolePhenylisoxazole derivativesXanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodisBetter than bismerthiazol[8]
Chlorinated 3-Phenylpropanoic AcidCompound 1Escherichia coli-[5]
3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one4e, 4i, 4kGram-negative bacteriaEncouraging activity[7]

Table 3: Synergistic Antibacterial Activity

CompoundSynergistic AgentBacterial StrainObservationReference
3-Hydrazinoquinoxaline-2-thiolPenicillinMethicillin-resistant Staphylococcus aureus (MRSA)Up to 64-fold reduction in penicillin MIC[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized experimental protocols for key assays cited in the referenced studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C. A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth), which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of a compound over time.

  • Bacterial Culture Preparation: A logarithmic phase bacterial culture is prepared and diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth.

  • Compound Addition: The test compound is added to the bacterial culture at concentrations corresponding to multiples of its MIC (e.g., 1x, 10x, 20x MIC). A growth control without the compound is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 3, 6, 12, 24 hours).

  • Viable Cell Counting: The withdrawn samples are serially diluted, plated on agar plates, and incubated for 18-24 hours. The number of colonies is then counted to determine the number of viable bacteria (CFU/mL) at each time point.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial Culture (0.5 McFarland) C Inoculation of 96-well plate A->C B Serial Dilution of Test Compound B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action for Phenyltriazole Derivatives

Based on mechanistic studies, some phenyltriazole derivatives have been shown to target the bacterial cell wall by inhibiting Penicillin-Binding Protein 2a (PBP2a), which is crucial for peptidoglycan synthesis in MRSA.[3]

PBP2a_Inhibition cluster_bacterium MRSA Cell PBP2a PBP2a Peptidoglycan Peptidoglycan Synthesis PBP2a->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall Cell Lysis Cell Lysis CellWall->Cell Lysis Compound Phenyltriazole Derivative (e.g., Cmpd 29) Compound->PBP2a

References

3-Phenylisonicotinic Acid: A Comparative Guide to its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Phenylisonicotinic acid as a potential enzyme inhibitor. While direct experimental validation of its inhibitory effects is not yet extensively documented in publicly available literature, its structural similarity to known inhibitors of several key enzyme families suggests a strong potential for biological activity. This document outlines these potential targets, compares the activity of structurally related compounds, and provides detailed experimental protocols for validation.

Potential Enzyme Targets and Comparative Analysis

Based on structure-activity relationship studies of analogous compounds, this compound, which features a phenyl group attached to a pyridine carboxylic acid backbone, is a candidate for inhibiting several classes of enzymes. The core phenyl-pyridine structure is present in known inhibitors of NADH dehydrogenase, cholinesterases, and xanthine oxidase.

NADH Dehydrogenase (Complex I)

Pyridine derivatives have been identified as inhibitors of NADH dehydrogenase, a key enzyme in the mitochondrial electron transport chain. For instance, 4-phenylpyridine has been shown to be an effective inhibitor of this enzyme complex. The presence of the phenyl-pyridine moiety in this compound suggests it may also interfere with NADH oxidation.

Cholinesterases

Various derivatives of pyridine and its analogs have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. Donepezil, a known AChE inhibitor, contains a benzylpiperidine moiety, which shares structural similarities with the phenyl-pyridine core. Studies on novel pyridine derivatives have shown potent, dose-dependent inhibition of these enzymes.

Xanthine Oxidase

Xanthine oxidase is a crucial enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout. Phenyl-substituted heterocyclic compounds, including pyrazole and thiazole derivatives, have demonstrated significant inhibitory activity against xanthine oxidase. The phenyl group in these inhibitors often plays a key role in binding to the enzyme's active site.

Table 1: Comparative Inhibitory Activities of Compounds Structurally Related to this compound

Enzyme TargetRelated Inhibitor(s)Reported IC50/Ki ValuesReference(s)
NADH Dehydrogenase4-PhenylpyridineVaries with experimental conditions[1]
Acetylcholinesterase (AChE)Novel Donepezil-pyridyl hybridsIC50 in the low µM range for some derivatives[2]
Butyrylcholinesterase (BChE)Novel Donepezil-pyridyl hybridsIC50 in the low µM range for some derivatives[2]
Xanthine Oxidase2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acidsIC50 = 0.084 µM for the most potent derivative[3]
Xanthine Oxidase2-mercapto-6-phenyl pyrimidine-4-carboxylic acidsIC50 = 0.132 µM for the most potent derivative[3]

Experimental Protocols for Validation

To validate the potential enzyme inhibitory activity of this compound, the following detailed experimental protocols are provided. These are generalized methods and may require optimization based on specific laboratory conditions and the purity of the compound.

NADH Dehydrogenase Inhibition Assay

This assay measures the decrease in NADH oxidation by mitochondrial complex I in the presence of an inhibitor.

Materials:

  • Mitochondrial preparation (e.g., from bovine heart or rat liver)

  • NADH

  • Coenzyme Q1 (Ubiquinone-1)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the mitochondrial preparation.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with solvent only.

  • Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding NADH.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Record the rate of absorbance change over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

  • Purified AChE or BChE enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme (AChE or BChE).

  • Add different concentrations of this compound to the wells. A solvent control (DMSO) should be included.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the reaction rate for each well.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve.[4]

Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of uric acid formation from the oxidation of xanthine.

Materials:

  • Xanthine oxidase enzyme

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • This compound (dissolved in DMSO)

  • Allopurinol (as a positive control)

  • Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and xanthine solution.

  • Add varying concentrations of this compound or allopurinol. Include a solvent control.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes.

  • Initiate the reaction by adding the xanthine oxidase enzyme.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Determine the initial reaction velocity from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Visualizations

The following diagrams illustrate the potential mechanism of action and experimental workflows.

Enzyme_Inhibition_Pathway Substrate Substrate Enzyme Enzyme (e.g., NADH Dehydrogenase, Cholinesterase, Xanthine Oxidase) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inactive_Complex Inhibitor 3-Phenylisonicotinic Acid Inhibitor->Enzyme Binds to enzyme Inhibitor->Inactive_Complex

Caption: Potential competitive inhibition mechanism of this compound.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, This compound) B Incubate Enzyme with Inhibitor (or Vehicle) A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (Spectrophotometry) C->D E Data Analysis (% Inhibition, IC50) D->E

Caption: General experimental workflow for enzyme inhibition assays.

References

Cross-Validation of Analytical Methods for 3-Phenylisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Phenylisonicotinic acid, a key chemical entity in various research and development settings, necessitates robust analytical methods. Cross-validation of these methods is a critical step to ensure data integrity, reliability, and consistency, particularly when transferring methods between laboratories or employing different analytical techniques.[1][2][3] This guide provides an objective comparison of common analytical methods for the analysis of this compound, supported by typical performance data and detailed experimental protocols.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) are the most prevalent techniques for the quantification of organic acids like this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.
Selectivity Moderate to HighVery HighHigh to Very High
Sensitivity (LOD/LOQ) ng-µg/mLpg-ng/mLpg-ng/mL
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 10%
Throughput HighMedium to HighMedium
Matrix Effect Low to MediumHighLow to Medium
Derivatization Required NoNo (but can enhance sensitivity)Yes
Cost (Instrument) Low to MediumHighMedium
Expertise Required Low to MediumHighMedium to High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: Based on the UV spectrum of this compound, likely around 214 nm and 264 nm, similar to isonicotinic acid.[6]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18 or other suitable reverse-phase column.

  • Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium formate or ammonium acetate.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Mode: ESI positive or negative mode, to be optimized for the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.[7]

  • Sample Preparation: May involve protein precipitation (for plasma), liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.

  • Quantification: Use of an internal standard (preferably a stable isotope-labeled version of the analyte) and a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)

GC-MS can be a powerful technique for the analysis of this compound, provided the non-volatile carboxylic acid is converted to a volatile derivative.

  • Instrumentation: GC-MS system.

  • Derivatization: A necessary step to increase volatility. Common derivatizing agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane.[8]

    • Protocol: To a dried extract of the sample, add the derivatizing agent and heat to ensure complete reaction.[8]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation: Liquid-liquid extraction or SPE to isolate the analyte from the sample matrix before derivatization.

  • Quantification: Use of an internal standard and a calibration curve prepared with derivatized standards.

Spectroscopic Characterization

Spectroscopic methods are invaluable for the structural confirmation of this compound.

  • UV-Visible Spectroscopy: Useful for preliminary analysis and for determining the optimal detection wavelength for HPLC-UV analysis. The UV spectrum is influenced by the pyridine and phenyl rings.

  • Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=C vibrations.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the molecule.

Workflow and Logic Diagrams

To facilitate understanding, the following diagrams illustrate the cross-validation workflow and the logical relationships in method comparison.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Purpose Define Purpose and Scope of Cross-Validation Select_Methods Select Analytical Methods (e.g., HPLC, LC-MS) Define_Purpose->Select_Methods Define_Criteria Define Acceptance Criteria (Accuracy, Precision, etc.) Select_Methods->Define_Criteria Prepare_Samples Prepare Standard and Quality Control Samples Define_Criteria->Prepare_Samples Analyze_Samples Analyze Samples by Each Method Prepare_Samples->Analyze_Samples Record_Data Record and Process Analytical Data Analyze_Samples->Record_Data Compare_Results Compare Performance Data (Linearity, LOD, LOQ, etc.) Record_Data->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Assess_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Criteria Documentation Document Cross-Validation Results in a Report Assess_Criteria->Documentation Conclusion Draw Conclusions on Method Comparability Documentation->Conclusion MethodComparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria HPLC HPLC-UV Selectivity Selectivity HPLC->Selectivity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Throughput Throughput HPLC->Throughput Cost Cost HPLC->Cost LCMS LC-MS/MS LCMS->Selectivity LCMS->Sensitivity LCMS->Accuracy LCMS->Precision LCMS->Throughput LCMS->Cost GCMS GC-MS GCMS->Selectivity GCMS->Sensitivity GCMS->Accuracy GCMS->Precision GCMS->Throughput GCMS->Cost

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Phenylisonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for the production of 3-Phenylisonicotinic acid, a valuable scaffold in medicinal chemistry. The following sections detail the experimental protocols, quantitative data, and logical workflows for the most common and effective synthetic strategies, enabling an objective assessment of their efficiency and practicality for research and development purposes.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several established cross-coupling and organometallic methodologies. The choice of a particular route often depends on factors such as starting material availability, desired scale, and tolerance to functional groups. This guide focuses on six primary synthetic strategies: Suzuki-Miyaura Coupling, Negishi Coupling, Stille Coupling, Ullmann Reaction, Grignard Reaction, and Directed ortho-Metalation.

A summary of the key performance indicators for each method is presented in the table below, based on literature precedents for analogous transformations. It is important to note that yields and reaction conditions can vary depending on the specific substrates and optimization.

Synthetic Route Starting Materials Typical Yield (%) Reaction Time (h) Temperature (°C) Key Reagents/Catalysts Purity
Suzuki-Miyaura Coupling 3-Bromonicotinic acid, Phenylboronic acid85[1]24[1]80[1]Pd(PPh₃)₄, K₃PO₄[1]High
Negishi Coupling 3-Halonicotinic acid ester, Phenylzinc halide51-78[2]8-1225-60Pd or Ni catalyst[2]Good to High
Stille Coupling 3-Halonicotinic acid, Organostannane53-99[3]1-1280-100Pd catalyst[3]Good to High
Ullmann Reaction 3-Halonicotinic acid, Benzene derivativeModerate12-48>150Copper catalyst[4]Variable
Grignard Reaction Isonicotinic acid ester, Phenylmagnesium halideVariable2-60 - rtMagnesiumVariable
Directed ortho-Metalation Isonicotinic acid derivativeGood1-4-78 to rtStrong base (e.g., n-BuLi)[5]Good

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific applications.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for the formation of C-C bonds.

Reaction Scheme:

Materials:

  • 3-Bromonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)[1]

  • Dimethylformamide (DMF)[1]

Procedure:

  • To a dried flask, add 3-bromonicotinic acid, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed DMF to the flask.

  • Heat the reaction mixture to 80°C and stir for 24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[2]

Reaction Scheme:

Materials:

  • Ethyl 3-bromonicotinate (1.0 equiv)

  • Phenylzinc chloride (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried, inert-atmosphere flask, add ethyl 3-bromonicotinate and anhydrous THF.

  • Add the palladium catalyst to the solution.

  • Slowly add the phenylzinc chloride solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting ester to this compound using standard procedures.

Synthetic Pathway and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate a typical synthetic pathway and a logical workflow for selecting a synthetic route.

Suzuki_Miyaura_Coupling 3-Bromonicotinic acid 3-Bromonicotinic acid Reaction Reaction 3-Bromonicotinic acid->Reaction Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Base (K3PO4) Base (K3PO4) Base (K3PO4)->Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction This compound This compound Reaction->this compound

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Synthetic_Route_Selection cluster_factors Decision Factors cluster_routes Synthetic Routes Yield Yield Select Route Select Route Yield->Select Route Cost Cost Cost->Select Route Safety Safety Safety->Select Route Scale Scale Scale->Select Route Suzuki Suzuki Negishi Negishi Stille Stille Ullmann Ullmann Grignard Grignard DoM DoM Start Start Start->Yield Start->Cost Start->Safety Start->Scale Select Route->Suzuki Select Route->Negishi Select Route->Stille Select Route->Ullmann Select Route->Grignard Select Route->DoM

Caption: Logical workflow for selecting a synthetic route.

Potential Signaling Pathway Involvement

While the specific signaling pathways directly modulated by this compound are not extensively characterized in publicly available literature, derivatives of nicotinic acid and related phenyl-substituted heterocyclic compounds have been investigated for their roles as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

For instance, certain isonicotinoyl derivatives have been explored as inhibitors of Aurora-A kinase, a key regulator of the cell cycle, suggesting a potential role in cancer therapy.[6] The PI3K/AKT/mTOR signaling pathway is a crucial pathway in cell proliferation and survival, and its dysregulation is common in cancer.[4] Kinase inhibitors often target components of such pathways.

Furthermore, the structural similarity of this compound to known pharmacophores suggests potential interactions with GPCRs, which are a large family of receptors involved in a vast array of physiological processes.[7][8]

The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for this compound derivatives.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound derivative This compound derivative This compound derivative->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Comparative Docking Analysis of Isonicotinic and Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in-silico performance of isonicotinic and nicotinic acid derivatives against various biological targets, supported by experimental data from published research.

Data Presentation

The following tables summarize the quantitative data from docking studies of isonicotinic and nicotinic acid derivatives against different protein targets. The docking scores, representing the binding affinity, are presented to facilitate a comparison of the compounds' potential efficacy.

Table 1: Molecular Docking Scores of Isonicotinoyl Hydrazide Derivatives against COVID-19 Main Protease (Mpro) [1][2]

CompoundDocking Score (kcal/mol)
N-(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide (2)-123.23
(E)-N'-(1-phenylethylidene)-nicotinohydrazide (7, enol form)-123.12
(E)-N'-(1-phenylethylidene)-nicotinohydrazide (6, keto form)-118.99
Hydroxychloroquine-117.77
N'-benzyl-2-iso nicotinoyl hydrazine-1-carbothioamide (1)-115.15
2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide (3)-114.77
2-isonicotinoyl-N-phenylhydrazine-1-carboxamide (4)-113.68
N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide (5)-112.55
Favipiravir (Avigan)-102.73

Table 2: Binding Energy of Nicotinic Acid Derivatives against Escherichia coli Nitroreductase (PDB code: 1YKI) [3]

CompoundBinding Energy (kcal/mol)
Compound 13 (acylhydrazone with 5-nitrofuran)-9.8
Compound 25 (1,3,4-oxadiazoline with 5-nitrofuran)-9.5
Compound 5-8.7
Compound 17-8.5
Nitrofurazone (native ligand)-7.9
Nitrofurantoin (reference compound)-7.6

Experimental Protocols

The methodologies for the key experiments cited in this guide are detailed below to provide a comprehensive understanding of the data.

Molecular Docking Protocol for Isonicotinoyl Hydrazide Derivatives against COVID-19 Main Protease [1][2]

The molecular docking study was performed to investigate the binding of isonicotinoyl hydrazide derivatives into the active site of the COVID-19 main protease (Mpro). The crystal structure of the protease was obtained from the Protein Data Bank. The ligands were prepared for docking by optimizing their structures and minimizing their energy. The docking was carried out using a suitable molecular docking software. The results were analyzed based on the docking scores, which indicate the binding affinity of the ligands to the protein. The top-ranked compounds were identified based on their high docking scores.

Molecular Docking Protocol for Nicotinic Acid Derivatives against Escherichia coli Nitroreductase [3]

To predict the target enzymes for the most active compounds and to evaluate possible interactions, a molecular docking study was conducted using Autodock Vina 4.2. The X-ray crystal structure of Escherichia coli Nitroreductase (PDB code: 1YKI) was used as the protein target. The structures of the nicotinic acid derivatives were prepared for docking. The docking simulations were performed to determine the binding energies of the compounds with the target enzyme. A cross-docking simulation was also performed with nitrofurantoin, which was used as a reference compound in the microbiology assays.

In-silico Molecular Docking of Isonicotinic Acid Derivatives on COX-2 Enzyme [4]

To understand the anti-inflammatory activity, in-silico molecular docking of isonicotinic acid derivatives was performed on the cyclooxygenase-2 (COX-2) enzyme. The docking software was benchmarked with the cognate ligand Ibuprofen. The docking analysis focused on the binding orientation of the isonicotinoyl moiety and the interactions with key amino acid residues in the active site of COX-2, including Val350, Leu353, Tyr356, Leu360, Tyr386, Trp388, Val524, and Ala528 for hydrophobic interactions, and Arg121 and Tyr356 for hydrogen bonding.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in the docking studies.

experimental_workflow_covid19 cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve COVID-19 Mpro (PDB) Docking Perform Molecular Docking PDB->Docking Ligands Prepare Isonicotinoyl Hydrazide Derivatives Ligands->Docking Scores Calculate Docking Scores Docking->Scores Ranking Rank Compounds Scores->Ranking

Figure 1. Workflow for the molecular docking of isonicotinoyl hydrazide derivatives against COVID-19 Mpro.

experimental_workflow_nitroreductase cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Retrieve E. coli Nitroreductase (PDB ID: 1YKI) Docking Run Autodock Vina 4.2 Protein->Docking Ligands Prepare Nicotinic Acid Derivatives Ligands->Docking Energy Determine Binding Energies Docking->Energy Comparison Compare with Reference Energy->Comparison

Figure 2. Workflow for the molecular docking of nicotinic acid derivatives against E. coli Nitroreductase.

signaling_pathway_cox2 ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation IsonicotinicDerivatives Isonicotinic Acid Derivatives IsonicotinicDerivatives->Inhibition

Figure 3. Inhibition of the COX-2 signaling pathway by isonicotinic acid derivatives.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Phenylisonicotinic acid, a compound that requires careful handling due to its potential hazards.

Safety and Hazard Information

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE) and adherence to safety protocols. The following table summarizes the key safety information.

Hazard ClassificationGHS PictogramHazard StatementsPrecautionary Statements
Skin Irritant (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[2]
Eye Irritant (Category 2A)GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity (Single Exposure, Category 3)GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1][2]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory to prevent exposure:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] Do not dispose of this chemical in laboratory drains or as common solid waste.

1. Preparation for Disposal:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization: Place the waste in a suitable, well-sealed, and clearly labeled container. The container should be in good condition and compatible with the chemical.

  • Labeling: The label on the waste container must clearly identify the contents as "Hazardous Waste: this compound". Include the appropriate hazard pictograms.

2. Storage Pending Disposal:

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Incompatibilities: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

3. Arranging for Disposal:

  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle the waste stream appropriately.

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.

4. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. If necessary, moisten the material with water to minimize dust.[5] Place the collected material into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal assess_quantity Assess Quantity and Condition start->assess_quantity small_spill Small, Contained Spill? assess_quantity->small_spill prepare_waste Prepare for Disposal: - Segregate - Containerize - Label small_spill->prepare_waste No cleanup_spill Follow Spill Cleanup Protocol: - PPE - Contain - Collect - Decontaminate small_spill->cleanup_spill Yes store_waste Store in Designated Hazardous Waste Area prepare_waste->store_waste contact_vendor Contact Licensed Waste Disposal Vendor store_waste->contact_vendor documentation Complete Waste Disposal Paperwork contact_vendor->documentation pickup Arrange for Pickup documentation->pickup end End: Proper Disposal Complete pickup->end cleanup_spill->prepare_waste

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylisonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-Phenylisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.